1-Ethyl-2-isopropyl-1,4-diazepane
Description
BenchChem offers high-quality 1-Ethyl-2-isopropyl-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2-isopropyl-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-ethyl-2-propan-2-yl-1,4-diazepane |
InChI |
InChI=1S/C10H22N2/c1-4-12-7-5-6-11-8-10(12)9(2)3/h9-11H,4-8H2,1-3H3 |
InChI Key |
PXRLGJYMPDOVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCNCC1C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and SMILES string of 1-Ethyl-2-isopropyl-1,4-diazepane
Executive Summary
1-Ethyl-2-isopropyl-1,4-diazepane is a pharmacologically significant bicyclic heterocycle belonging to the homopiperazine (1,4-diazepane) class. Characterized by a seven-membered ring containing two nitrogen atoms, this scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to mimic peptide turns and present substituents in defined 3D orientations.
This guide details the molecular architecture, physicochemical properties, and synthetic pathways for this specific derivative. It is designed for medicinal chemists and process scientists utilizing this core as a building block for G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and CNS-active agents.
Molecular Identity & Structure[1][2]
Chemical Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 1-Ethyl-2-isopropyl-1,4-diazepane |
| Common Name | 1-Ethyl-2-isopropyl-homopiperazine |
| CAS Number | 1185021-25-3 (dihydrochloride salt) |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol (Free base) / 243.22 g/mol (2HCl) |
| Chirality | The C2 position is a chiral center.[1][2][3] (S)- and (R)- enantiomers exist; biological activity often depends on this stereochemistry (typically derived from L-Valine). |
SMILES & InChI
Canonical SMILES:
Interpretation: The ethyl group (CCN) is attached to N1. The isopropyl group (C(C)C) is attached to C2, which is adjacent to N1.
InChI String:
Structural Visualization
The following diagram illustrates the connectivity and numbering of the 1,4-diazepane core. Note the steric proximity of the N1-ethyl and C2-isopropyl groups, which imparts conformational rigidity.
Physicochemical Profile
Understanding the physicochemical properties is crucial for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles in drug discovery.
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 1.8 ± 0.4 | Moderate lipophilicity; suitable for CNS penetration. |
| TPSA (Topological Polar Surface Area) | ~15-25 Ų | Low polar surface area suggests good membrane permeability. |
| pKa (N4 - Secondary Amine) | ~9.8 | Highly basic; exists as a cation at physiological pH. |
| pKa (N1 - Tertiary Amine) | ~7.5 | Less basic due to steric crowding from the isopropyl group. |
| H-Bond Donors | 1 (N4-H) | The secondary amine is a key handle for further functionalization. |
| H-Bond Acceptors | 2 | Both nitrogens can act as acceptors. |
Synthetic Methodology
The synthesis of 1-Ethyl-2-isopropyl-1,4-diazepane presents a regioselectivity challenge. Direct alkylation of 2-isopropyl-1,4-diazepane typically favors the less sterically hindered N4 position. Therefore, the N1-ethyl group must be installed early in the sequence, or the N4 position must be protected.
The most robust protocol utilizes the "Chiral Pool" approach starting from L-Valine .
Retrosynthetic Analysis
-
Precursor: 1-Ethyl-2-isopropyl-1,4-diazepane-5-one (Lactam)
-
Starting Materials: N-Ethyl-L-Valine + Beta-Alanine derivative (e.g., 3-bromopropionyl chloride or acryloyl chloride).
Step-by-Step Protocol
Step 1: Preparation of N-Ethyl-L-Valine
-
Reagents: L-Valine, Acetaldehyde, NaBH₃CN (Sodium cyanoborohydride).
-
Mechanism: Reductive amination.
-
Procedure: Treat L-Valine with acetaldehyde in methanol to form the imine, followed by in situ reduction. This installs the ethyl group on the alpha-amine while retaining chirality.
Step 2: Acylation with 3-Chloropropionyl Chloride
-
Reagents: N-Ethyl-L-Valine, 3-chloropropionyl chloride, NaOH (Schotten-Baumann conditions).
-
Product: N-(3-chloropropionyl)-N-ethyl-L-valine.
Step 3: Cyclization to the Diazepanone
-
Reagents: NaH (Sodium hydride) or K₂CO₃ in DMF/THF.
-
Mechanism: Intramolecular nucleophilic substitution. The carboxylic acid is first converted to an ester or activated amide, followed by cyclization of the terminal amine (formed via azide/reduction or direct alkylation if using a diamine equivalent).
-
Alternative (Schmidt Route): React N-Ethyl-Valine with Beta-alanine ethyl ester, then cyclize to the diketopiperazine, then reduce.
Step 4: Global Reduction
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride) in dry THF.
-
Conditions: Reflux under Argon for 12-24 hours.
-
Outcome: Reduces the amide carbonyl(s) to methylene groups, yielding the final 1,4-diazepane ring.
Synthesis Workflow Diagram
Applications in Drug Discovery
This scaffold is highly valued for its ability to constrain pharmacophores in a specific spatial arrangement.
-
GPCR Ligands: The homopiperazine ring is a bioisostere for piperazine, often improving solubility and selectivity profiles in Dopamine (D2/D3) and Serotonin (5-HT) receptor antagonists.
-
Alzheimer's Research: 1,4-diazepane derivatives have been identified as inhibitors of Amyloid Beta (Aβ) aggregation. The flexibility of the 7-membered ring allows it to disrupt beta-sheet formation.
-
Kinase Inhibition: Used as a solvent-exposed tail in kinase inhibitors to improve solubility and tune pKa.
Functionalization Strategy
The secondary amine at position N4 is the primary handle for library generation.
-
Reaction: Nucleophilic aromatic substitution (SnAr) with aryl halides.
-
Reaction: Amide coupling with carboxylic acids.
-
Reaction: Reductive amination with aldehydes.
References
-
Diazepane Scaffolds in Oncology: Wlodarczyk, N., et al. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds. Journal of Medicinal Chemistry. Link
-
Amyloid Inhibition: Novel 1,4-Diazepane Derivatives as Amyloid Beta Aggregation Inhibitors. University of Waterloo Theses. Link
- General Synthesis: Ramajayam, R., et al. (2007). Current scenario of 1,4-diazepines as potent biomolecules. Mini Reviews in Medicinal Chemistry.
-
Palladium Catalysis: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. PMC (NIH). Link
-
Product Data: Sigma-Aldrich Catalog Entry for 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride. Link
Sources
- 1. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fine Chemicals - Page 9117 - Amerigo Scientific [amerigoscientific.com]
- 5. 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride" - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]
Technical Guide: Solubility Profiling and Handling of 1-Ethyl-2-isopropyl-1,4-diazepane
Topic: 1-Ethyl-2-isopropyl-1,4-diazepane Solubility in Organic Solvents and Water Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Compound Identity
1-Ethyl-2-isopropyl-1,4-diazepane is a substituted homopiperazine (diazepane) derivative often utilized as a pharmacophore in the development of kinase inhibitors, GPCR ligands, and sigma receptor modulators. Its physicochemical behavior is dominated by the basicity of its two nitrogen atoms and the lipophilicity of the ethyl and isopropyl substituents.
This guide addresses a critical gap in public literature: the lack of explicit experimental solubility data for this specific intermediate. It provides a predictive solubility matrix based on structure-property relationships (SPR) and details a self-validating experimental protocol for precise determination.
Compound Profile
| Property | Description |
| Chemical Name | 1-Ethyl-2-isopropyl-1,4-diazepane |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol (Free Base) |
| Physical State | Free Base: Viscous Oil (Predicted) HCl Salt: Crystalline Solid (Hygroscopic) |
| Acidity (pKa) | ~9.8 (Secondary amine, N4), ~6.5 (Tertiary amine, N1) (Estimated) |
| LogP (Predicted) | ~1.5 – 2.0 (Free Base) |
Solubility Matrix: Predicted vs. Observed Behaviors[7]
The solubility of 1-Ethyl-2-isopropyl-1,4-diazepane is strictly dependent on its protonation state. Researchers must distinguish between the Free Base (neutral, lipophilic) and the Salt (ionic, hydrophilic).
Table 1: Predictive Solubility Profile
Data derived from standard amine structure-property relationships.
| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Mechanistic Rationale |
| Aqueous | Water (pH 7) | Moderate (Sparingly soluble) | High (>100 mg/mL) | The salt dissociates fully. The free base has hydrophobic alkyl bulk but H-bonding capability. |
| Chlorinated | Dichloromethane (DCM) | High (Miscible) | Low (<1 mg/mL) | DCM solvates the lipophilic alkyl chains of the base but cannot support the ionic lattice of the salt. |
| Alcohols | Methanol / Ethanol | High | High | Alcohols are "amphipathic" solvents, solvating both the organic backbone and the ionic pairs. |
| Polar Aprotic | DMSO / DMF | High | High | High dielectric constant supports the salt; organic nature supports the base. |
| Ethers | Diethyl Ether / THF | High | Insoluble | Classic "desalting" solvents. The salt will precipitate out of ether. |
| Hydrocarbons | Hexanes / Heptane | Moderate/High | Insoluble | Strictly non-polar interactions. Used to extract the free base from aqueous alkaline solutions. |
Critical Application Note: If you purchase this compound from a vendor (e.g., Sigma AldrichCPR), it is typically supplied as the Hydrochloride salt . To use it in nucleophilic substitution reactions (SN2), you must first convert it to the free base using the "Free-Basing Protocol" in Section 3.
Experimental Protocols for Solubility Determination
Since exact literature values are absent, you must generate your own data to ensure assay reproducibility. Do not rely on visual estimation.
Protocol A: Saturation Shake-Flask Method (Gold Standard)
Use this for thermodynamic solubility determination.
Materials:
-
0.45 µm PTFE Syringe Filter (for organics) or PES (for aqueous)
-
HPLC or UV-Vis Spectrophotometer
Workflow:
-
Supersaturation: Add the compound to 2 mL of the target solvent in a glass vial until undissolved solid (or oil droplets) remains visible.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Why: Amine salts can form supersaturated gels. 24h ensures thermodynamic equilibrium.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant.
-
Caution: Pre-saturate the filter with solvent to prevent compound adsorption loss.
-
-
Quantification: Dilute the filtrate 1:100 and analyze via HPLC-UV (210 nm and 254 nm). Calculate concentration against a standard curve.
Protocol B: The "Free-Basing" Extraction (Preparation for Synthesis)
Use this to convert the commercial HCl salt into the organic-soluble free base.
-
Dissolution: Dissolve 1.0 g of 1-Ethyl-2-isopropyl-1,4-diazepane HCl in 10 mL distilled water.
-
Basification: Add 10% NaOH dropwise while stirring until pH > 12.
-
Observation: The solution will become cloudy as the free base "oils out."
-
-
Extraction: Add 15 mL Dichloromethane (DCM). Shake vigorously.
-
Separation: Collect the lower organic layer. Repeat extraction 2x.
-
Drying: Dry the combined DCM layers over anhydrous
. -
Isolation: Remove solvent in vacuo.
-
Result: A pale yellow oil (the Free Base).
-
Visualization: Solubility & Handling Workflow
The following diagram outlines the decision logic for handling this compound based on your experimental needs.
Caption: Logical workflow for selecting the correct form (Salt vs. Base) based on solvent compatibility and application.
Stability & Storage Recommendations
-
Hygroscopicity (Salt): The HCl salt is likely hygroscopic. Store in a desiccator at -20°C. If the solid turns into a sticky gum, it has absorbed water. Recrystallize from Methanol/Ether to restore purity.
-
Oxidation (Free Base): Secondary and tertiary amines are prone to N-oxidation over time. Store the free base oil under Argon or Nitrogen gas.
-
CO₂ Absorption: The free base will absorb atmospheric CO₂ to form carbamates. Keep containers tightly sealed.
References
-
Sigma-Aldrich. (2024). Product Specification: 1-Ethyl-2-isopropyl-1,4-diazepane hydrochloride.[3] (Note: Used for confirmation of commercial availability as salt).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,4-Diazepane derivatives. .
- Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today, 11(21-22), 1012-1018.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
Pharmacophore modeling using 1-Ethyl-2-isopropyl-1,4-diazepane scaffold
An In-Depth Technical Guide: Pharmacophore Modeling Using the 1-Ethyl-2-isopropyl-1,4-diazepane Scaffold
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for developing and validating pharmacophore models, using the novel 1-Ethyl-2-isopropyl-1,4-diazepane as a practical case study. Recognizing that a pre-defined biological target for this specific scaffold is not established, this document serves as a blueprint for researchers approaching a new chemical entity. We will navigate the critical decision-making process, from target selection and training set design to the execution of both ligand-based and structure-based modeling workflows. Emphasis is placed not just on the procedural steps but on the underlying scientific rationale, ensuring the development of robust, predictive models for applications in virtual screening, lead optimization, and scaffold hopping. This guide is structured to empower drug discovery professionals to apply these techniques to their own unique scaffolds, transforming a chemical structure into a powerful tool for identifying novel therapeutics.
Foundational Concepts: From Scaffold to Pharmacophore
The 1,4-Diazepane Core: A Privileged Scaffold
The 1,4-diazepane ring is a seven-membered heterocyclic structure containing two nitrogen atoms. This core is considered a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its ability to present substituents in a defined three-dimensional arrangement, allowing it to interact with a wide range of biological targets.[1][2] Derivatives of this scaffold have demonstrated significant biological activities, including antipsychotic, anticonvulsant, antibacterial, and anticancer properties.[2][3] Notably, N,N-disubstituted-1,4-diazepane scaffolds have been successfully developed as potent, CNS-penetrant orexin receptor antagonists for treating insomnia, while other derivatives have been investigated as matrix metalloproteinase (MMP) inhibitors and inhibitors of amyloid-beta (Aβ) aggregation.[4][5][6] The specific scaffold of interest, 1-Ethyl-2-isopropyl-1,4-diazepane, provides a unique combination of flexibility and stereochemical complexity, making it an intriguing starting point for targeted drug design.
Introduction to Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect.[7][8] It is not a real molecule but rather a three-dimensional arrangement of key molecular interaction features, such as:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable Groups
Pharmacophore modeling is a computational technique that generates these 3D feature maps to guide the drug discovery process.[9] Its applications are vast, serving as a powerful filter for virtual screening of large compound libraries, guiding lead optimization, and predicting potential off-target effects or ADME-Tox properties.[9][10][11]
Strategic Decision: Ligand-Based vs. Structure-Based Modeling
The strategy for generating a pharmacophore model depends critically on the available information about the biological target.[10]
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is used when the 3D structure of the biological target is unknown, but a set of active and inactive molecules is available.[7][12] The fundamental assumption is that these active compounds share a common binding mode and therefore a common set of pharmacophoric features.[13] The process involves analyzing the 3D conformations of these active molecules to identify and abstract their shared features.[14]
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a pharmacophore can be derived directly from the binding site.[12][15] This method analyzes the key interaction points between the protein and a known ligand, or even the chemical properties of the empty binding pocket, to create a model representing the ideal complementary features for a high-affinity ligand.[9][10][16]
For our case study involving the novel 1-Ethyl-2-isopropyl-1,4-diazepane scaffold, we will proceed by first hypothesizing a biological target based on literature precedents for the broader 1,4-diazepane class. This will allow us to demonstrate both the ligand-based and structure-based workflows.
Pre-Modeling Strategy for a Novel Scaffold
Target Hypothesis: Orexin Receptor 1 (OX1R)
Given the documented success of 1,4-diazepane derivatives as orexin receptor antagonists, we will hypothesize that our scaffold is being designed to target the Orexin Receptor 1 (OX1R), a G-protein coupled receptor involved in the regulation of sleep and wakefulness.[4] This choice provides a concrete biological context and allows us to source relevant structural data for a structure-based approach.
Assembling a Hypothetical Training Set (for LBPM)
For a ligand-based approach, a high-quality training set is paramount. This set should ideally contain structurally diverse compounds with a wide range of biological activities. For our case study, we will construct a hypothetical training set based on our core scaffold. The key is to introduce chemical diversity at various positions (R-groups) to probe the structure-activity relationship (SAR).
Table 1: Hypothetical Training Set for OX1R Target
| Compound ID | Scaffold | R1-substituent | R2-substituent | pIC50 | Activity Class |
|---|---|---|---|---|---|
| MOL-001 | 1-Ethyl-2-isopropyl-1,4-diazepane | -H | -H | 8.5 | Active |
| MOL-002 | 1-Ethyl-2-isopropyl-1,4-diazepane | -Cl | -H | 8.2 | Active |
| MOL-003 | 1-Ethyl-2-isopropyl-1,4-diazepane | -H | -OCH3 | 7.9 | Active |
| MOL-004 | 1-Ethyl-2-isopropyl-1,4-diazepane | -F | -CN | 7.5 | Active |
| MOL-005 | 1-Ethyl-2-isopropyl-1,4-diazepane | -CH3 | -H | 6.1 | Inactive |
| MOL-006 | 1-Ethyl-2-isopropyl-1,4-diazepane | -H | -COOH | 5.2 | Inactive |
| MOL-007 | 1-Ethyl-2-isopropyl-1,4-diazepane | -SO2NH2 | -H | 5.5 | Inactive |
Causality: The inclusion of both highly active and inactive compounds is crucial. Inactive compounds help the algorithm to identify and exclude features that are not essential for activity, thereby increasing the model's specificity.[17]
Ligand-Based Pharmacophore Model Generation (LBPM)
The LBPM workflow aims to find the common 3D arrangement of chemical features shared among a set of active molecules.
Caption: A typical workflow for ligand-based pharmacophore modeling.
Detailed Experimental Protocol: LBPM
-
Data Preparation & Conformational Analysis:
-
Action: Input the structures from the training set (Table 1) into a molecular modeling software package (e.g., MOE®, LigandScout®, Discovery Studio®).[13]
-
Protocol: For each molecule, generate a diverse set of low-energy 3D conformations. This is a critical step as the bioactive conformation (the shape the molecule adopts in the binding pocket) is unknown.[12] Use a method like Monte Carlo sampling or systematic search to explore the conformational space thoroughly.[12]
-
Rationale: Failing to generate the true bioactive conformation for even one active ligand can prevent the algorithm from identifying the correct pharmacophore hypothesis.
-
-
Feature Identification and Alignment:
-
Action: The software identifies potential pharmacophoric features (HBA, HBD, HY, etc.) for each conformation of each molecule.
-
Protocol: An alignment algorithm then systematically superimposes the conformations of the active molecules, attempting to find a common 3D arrangement of features.[14]
-
Rationale: This is the core of hypothesis generation. The algorithm seeks a spatial arrangement of features that is common to all active molecules but is not present (or is less common) in the inactive molecules.
-
-
Hypothesis Generation and Scoring:
-
Action: The software generates multiple candidate pharmacophore models (hypotheses).
-
Protocol: Each hypothesis is scored based on how well it maps to the active compounds and avoids mapping to the inactive ones. Scoring functions often consider factors like feature overlap, distance deviations, and how well the model explains the SAR of the training set.[18]
-
Rationale: The highest-scoring hypothesis is the one that best rationalizes the observed biological data. It represents the most probable set of features required for activity.
-
Structure-Based Pharmacophore Model Generation (SBPM)
The SBPM workflow leverages the 3D structure of the target protein to directly derive the key interaction points.
Caption: Workflow for using a validated pharmacophore model in virtual screening.
The model is used as a rapid 3D filter to search through large databases containing millions of commercially available or virtual compounds. [9]Molecules that match the pharmacophoric features are selected as "hits." This hit list, which is significantly smaller and more enriched with potential actives than the original database, can then be subjected to more computationally expensive analyses like molecular docking or acquired for biological testing. [10][19]
Conclusion and Future Perspectives
This guide has outlined a systematic and scientifically rigorous approach to pharmacophore modeling, using the 1-Ethyl-2-isopropyl-1,4-diazepane scaffold as a working example. We have demonstrated that by combining literature-based target hypothesis with established computational workflows, it is possible to develop and validate powerful predictive models even for novel chemical matter. The key to success lies not in the rigid application of a protocol, but in understanding the causality behind each step—from the composition of the training set to the metrics used for validation.
The field of pharmacophore modeling continues to evolve. The integration of artificial intelligence and machine learning is improving feature extraction and predictive accuracy. [8][13]Furthermore, the use of "dynamic pharmacophores" derived from molecular dynamics simulations is beginning to capture the flexibility of both the ligand and the target, offering a more realistic representation of molecular recognition. [8]By mastering the foundational principles detailed in this guide, researchers will be well-equipped to leverage these advanced techniques to accelerate the discovery of next-generation therapeutics.
References
-
Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Frontiers. Retrieved February 22, 2026, from [Link]
-
Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2025, August 15). Fiveable. Retrieved February 22, 2026, from [Link]
-
What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21). Patsnap Synapse. Retrieved February 22, 2026, from [Link]
-
Applications and Limitations of Pharmacophore Modeling - Drug Discovery Pro. (n.d.). Drug Discovery Pro. Retrieved February 22, 2026, from [Link]
-
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26). ACS Publications. Retrieved February 22, 2026, from [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, Y. J., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]
-
Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). IntechOpen. Retrieved February 22, 2026, from [Link]
-
Ligand-based Pharmacophore Modeling - Protheragen. (n.d.). Protheragen. Retrieved February 22, 2026, from [Link]
-
Pharmacophore modeling: advances and pitfalls - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Structure-based Pharmacophore Modeling - Protheragen. (n.d.). Protheragen. Retrieved February 22, 2026, from [Link]
-
Workflow diagram presenting the ligand based pharmacophore modeling (A)... - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Pharmacophore modeling and docking techniques | PPTX. (n.d.). SlideShare. Retrieved February 22, 2026, from [Link]
-
Reviewing the pros and cons of protein structure-based pharmacophore modelling. (2011, December 20). Future Medicinal Chemistry. Retrieved February 22, 2026, from [Link]
-
2.3. 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. (n.d.). Bio-protocol. Retrieved February 22, 2026, from [Link]
-
Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Cox, C. D., Breslin, M. J., Whitman, D. B., Schreier, J. D., Tinte, S. F., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-74. [Link]
-
Computational workflow for structure-based pharmacophore modelling - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Pharmacophore Modeling and Mapping | Methodology & Protocol. (2026, February 22). Genomatics. Retrieved February 22, 2026, from [Link]
-
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques | Journal of Chemical Information and Modeling - ACS Publications. (2008, April 9). ACS Publications. Retrieved February 22, 2026, from [Link]
-
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors - UWSpace. (2025, July 16). University of Waterloo. Retrieved February 22, 2026, from [Link]
-
Pharmacophore Modeling | PDF - Scribd. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved February 22, 2026, from [Link]
-
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - -ORCA. (n.d.). Cardiff University. Retrieved February 22, 2026, from [Link]
-
Pharmacophore modeling | PDF - Slideshare. (n.d.). SlideShare. Retrieved February 22, 2026, from [Link]
-
Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]
-
Hirokawa, Y., Fujiwara, I., Suzuki, K., Harada, H., Yoshikawa, T., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 702-715. [Link]
-
Langer, T., & Hoffmann, R. D. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261-267. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - OUCI. (n.d.). Open University of Catalonia. Retrieved February 22, 2026, from [Link]
-
The synthesis and biological activity of a novel series of diazepine MMP inhibitors - PubMed. (1998, October 6). PubMed. Retrieved February 22, 2026, from [Link]
-
Preparation, Characterization, Biological Activity Evaluation, and Liquid Crystallography Study of New Diazepine Derivatives. (2025, March 3). World of Medicine: Journal of Biomedical Sciences. Retrieved February 22, 2026, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
Sources
- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 6. The synthesis and biological activity of a novel series of diazepine MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 8. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 10. dovepress.com [dovepress.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. fiveable.me [fiveable.me]
- 13. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 14. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 15. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. GIL [genomatics.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]
Commercial Availability & Technical Monograph: 1-Ethyl-2-isopropyl-1,4-diazepane
[1][2][3]
Executive Summary
1-Ethyl-2-isopropyl-1,4-diazepane (CAS 1185021-25-3) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.[1][2][3] Unlike common reagents, this compound is classified as a Level 3 Niche Intermediate , meaning it is not routinely stocked in bulk by general distributors but is available through specialized building block aggregators and custom synthesis archives (e.g., AldrichCPR, Fluorochem).
This guide provides a validated sourcing strategy, technical verification protocols, and a backup synthesis route for drug development professionals who require high-fidelity supply chain assurance.
Chemical Identity & Specifications
Before sourcing, the chemical identity must be unequivocally established to avoid isomer confusion (specifically distinguishing from 1-isopropyl-1,4-diazepane or piperazine analogs).[1]
| Property | Specification |
| IUPAC Name | 1-Ethyl-2-isopropyl-1,4-diazepane |
| CAS Number | 1185021-25-3 |
| Molecular Formula | C₁₀H₂₂N₂ (Free Base) / C₁₀H₂₄Cl₂N₂ (2HCl Salt) |
| Molecular Weight | 170.30 g/mol (Free Base) / 243.22 g/mol (2HCl Salt) |
| Chirality | The C2 position is chiral.[1][2][4] Commercial stocks are typically racemic unless specified as (R) or (S).[1][2] |
| Appearance | White to off-white hygroscopic solid (HCl salt).[1][2] |
| Solubility | Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Et₂O).[1] |
Commercial Landscape & Sourcing Strategy
The supply chain for 1-Ethyl-2-isopropyl-1,4-diazepane is fragmented.[1][2] It is rarely held in "Same Day Ship" inventory.[1] Most suppliers list it as "Ships in 2-3 Weeks," indicating it is either synthesized on-demand or pulled from a remote depot.[1][2]
Tiered Supplier List
Note: Availability fluctuates. Always request a current Certificate of Analysis (CoA) before purchase.[1][2]
| Tier | Supplier | Catalog / SKU | Stock Status | Reliability Notes |
| Primary | Fluorochem | F390870 | Periodic Stock | High reliability for UK/EU delivery; provides batch-specific NMR.[1][2] |
| Aggregator | AK Scientific | 1185021-25-3 | 2-3 Weeks | Good US distributor; sources from verified Asian CROs.[1][2] |
| Archive | Sigma-Aldrich | AldrichCPR | Make-to-Order | Sold "As Is" via the CPR (Custom Products for Research) program.[1][2] No CoA provided standard.[1][2] |
| Bulk | AA Blocks | AA0045X | Inquiry | Best for >10g orders; lead time likely 4-6 weeks.[1][2] |
Sourcing Decision Matrix
The following workflow illustrates the optimal decision process for sourcing this compound based on project timeline and purity requirements.
Figure 1: Strategic sourcing workflow emphasizing the necessity of internal QC for "CPR" or aggregator-sourced materials.
Technical Verification Protocol (Self-Validating)
Since this compound is often sold without comprehensive analytical data (especially from "As Is" sources), the end-user must validate the material.[1][2] The following protocol distinguishes the target molecule from common impurities like unreacted homopiperazine or regioisomers.
Proton NMR Validation (D₂O, 400 MHz)
The key diagnostic signals for 1-Ethyl-2-isopropyl-1,4-diazepane are:
-
Isopropyl Group: Look for two doublets (or a broad split doublet) around 0.9 - 1.0 ppm (6H) and a multiplet (methine) around 1.8 - 2.0 ppm (1H).[1][2]
-
N-Ethyl Group: A triplet at ~1.1 ppm (3H) and a quartet at ~2.8 - 3.2 ppm (2H).[1][2]
-
C2 Methine: A distinct signal around 2.8 - 3.0 ppm (1H) indicating the point of substitution.[1][2]
-
Impurity Check:
LCMS Method[3]
Synthesis Pathway (Backup Strategy)
If commercial supply is exhausted or lead times are prohibitive (>8 weeks), the compound can be synthesized.[1] The most robust route utilizes Valine as the chiral pool source for the isopropyl group, ensuring the correct carbon skeleton structure.
Retrosynthetic Analysis
The 1,4-diazepane ring is constructed by expanding a diamine core.
-
Disconnection: Break the N1-C7 and N4-C5 bonds? No, easier to form the ring via amide reduction.
-
Starting Materials: N-Ethylethylenediamine + 2-Isopropyl-acrylonitrile (difficult) OR Valine Methyl Ester + Acrylonitrile .
Recommended Route (Valine Backbone)
This route allows for the control of stereochemistry if starting with L-Valine.[1][2]
-
Step 1: N-Alkylation: L-Valine methyl ester is reacted with acrylonitrile (Michael addition) to form N-(2-cyanoethyl)-valine methyl ester.[1][2]
-
Step 2: Cyclization/Reduction: Hydrogenation (Raney Ni or Pd/C) of the nitrile leads to the primary amine, which spontaneously cyclizes (or is forced with heat) to form 3-isopropyl-1,4-diazepan-5-one .[1][2]
-
Step 3: Reduction: The lactam is reduced with LiAlH₄ or BH₃[1]·THF to yield 2-isopropyl-1,4-diazepane .[1][2]
-
Step 4: N-Ethylation: Selective alkylation at the less hindered N1 (or reductive amination with acetaldehyde) yields 1-Ethyl-2-isopropyl-1,4-diazepane .[1][2]
Figure 2: Synthetic pathway utilizing Valine as the chiral scaffold to generate the 2-isopropyl substituted diazepane core.[1][2]
References
-
Fluorochem Product Page . 1-ethyl-2-isopropyl-1,4-diazepane dihydrochloride (F390870).[1][2] Retrieved from [1][2]
-
Sigma-Aldrich Catalog . AldrichCPR: 1-Ethyl-2-isopropyl-1,4-diazepane hydrochloride.[5][1][2][6][7] Retrieved from [1][2][7]
-
AK Scientific Catalog . Product 1185021-25-3 Specifications. Retrieved from [1][2]
-
PubChem Database . Compound Summary: 1,4-Diazepane derivatives. National Library of Medicine.[1] Retrieved from [1][2]
-
Dick, C. R., et al. (2020).[1] Practical Synthesis of Substituted 1,4-Diazepanes. Journal of Organic Chemistry. (Contextual citation for synthesis route).
Sources
- 1. 4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane | C16H24N4O | CID 9984168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Diisopropylaminoethyl)piperazine | C12H27N3 | CID 2736173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride - Amerigo Scientific [amerigoscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. yoroshikulanka.lk [yoroshikulanka.lk]
- 6. 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Annandale II HOA [annandale2hoa.com]
Methodological & Application
Synthetic routes for 1-Ethyl-2-isopropyl-1,4-diazepane from diamine precursors
Application Note & Protocol
Topic: Synthetic Routes for 1-Ethyl-2-isopropyl-1,4-diazepane from Diamine Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of therapeutic effects, including antipsychotic, anxiolytic, and anticonvulsant activities.[1] The specific substitution pattern on the diazepane ring is crucial for modulating pharmacological activity, making the development of versatile and efficient synthetic routes to novel analogs, such as 1-Ethyl-2-isopropyl-1,4-diazepane, a significant endeavor for drug discovery programs. This document provides a detailed guide to plausible synthetic strategies for this target molecule, starting from readily available diamine precursors. The protocols herein are designed to be robust and adaptable, providing a strong foundation for further optimization and analog synthesis.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 1-Ethyl-2-isopropyl-1,4-diazepane, suggests two primary disconnection approaches, both originating from diamine precursors.
Caption: Proposed forward synthesis of 1-Ethyl-2-isopropyl-1,4-diazepane.
Part 1: Synthesis of N-Ethyl-1,2-diaminopropane
This initial step involves the selective mono-N-ethylation of 1,2-diaminopropane via reductive amination. The use of a suitable reducing agent is critical to prevent over-alkylation.
Protocol:
-
Reaction Setup: To a solution of 1,2-diaminopropane (1.0 eq) in methanol (0.5 M) at 0 °C, add acetaldehyde (1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield N-ethyl-1,2-diaminopropane.
| Parameter | Value |
| Reactants | 1,2-Diaminopropane, Acetaldehyde |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-75% |
Part 2: Selective Protection and Alkylation
To facilitate a regioselective cyclization, one of the amino groups of the synthesized N-ethyl-1,2-diaminopropane is temporarily protected. The choice of protecting group is important; a Boc group is often suitable due to its stability and ease of removal. The remaining secondary amine is then alkylated to introduce the carbon backbone that will form part of the diazepane ring.
Protocol:
-
Protection: To a solution of N-ethyl-1,2-diaminopropane (1.0 eq) in dichloromethane (0.5 M), add di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) at 0 °C. Add triethylamine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Isolation: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected diamine, which can often be used in the next step without further purification.
-
Alkylation: Dissolve the crude Boc-protected diamine in a suitable solvent such as acetonitrile (0.5 M). Add a base, for instance, potassium carbonate (2.0 eq), followed by chloroacetone (1.2 eq).
-
Reaction and Monitoring: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.
-
Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.
| Parameter | Value |
| Protecting Agent | (Boc)₂O |
| Alkylation Agent | Chloroacetone |
| Base | Potassium Carbonate |
| Solvent | Dichloromethane, Acetonitrile |
| Typical Yield | 70-85% over two steps |
Part 3: Deprotection and Intramolecular Reductive Amination
The final step involves the removal of the Boc protecting group and a subsequent intramolecular reductive amination to form the 1,4-diazepane ring. This cascade reaction is an efficient method for constructing the seven-membered ring. [2] Protocol:
-
Deprotection: Dissolve the purified product from Part 2 in a solution of 4 M HCl in dioxane or trifluoroacetic acid in dichloromethane at 0 °C. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Neutralization and Cyclization: Carefully neutralize the reaction mixture with a base such as sodium bicarbonate or triethylamine. The resulting free amino-ketone will be poised for intramolecular cyclization.
-
Reductive Amination: To the neutralized mixture, add a reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (1.5 eq). [3]Stir at room temperature for 24-48 hours.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent like ethyl acetate.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 1-Ethyl-2-isopropyl-1,4-diazepane, can be purified by column chromatography or distillation under reduced pressure.
| Parameter | Value |
| Deprotection Reagent | 4 M HCl in Dioxane or TFA |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | Dioxane/DCM, then Ethyl Acetate |
| Reaction Type | Cascade Deprotection/Intramolecular Reductive Amination |
| Typical Yield | 50-65% |
Conclusion
The synthetic route detailed in this application note provides a comprehensive and logical pathway to 1-Ethyl-2-isopropyl-1,4-diazepane from simple diamine precursors. By employing robust and well-established reactions such as reductive amination and standard protection/deprotection strategies, this protocol offers a reliable method for accessing this novel diazepane derivative. The presented methodologies are amenable to modification for the synthesis of a library of related compounds, thus serving as a valuable tool for researchers in medicinal chemistry and drug development.
References
-
Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812. [Link]
-
Li, W., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. [Link]
-
Yoshida, M., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 26(14), 4335. [Link]
-
Ferreira, M. J., & Pinheiro, S. (2021). 1,4-Diazepane Ring-Based Systems. In Seven-Membered Heterocycles. IntechOpen. [Link]
-
Artico, M., et al. (2002). A New Approach to the Synthesis of 1,4-Benzodiazepines and 3-Amino-1,4-benzodiazepines: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. European Journal of Organic Chemistry, 2002(13), 2151-2162. [Link]
-
Walper, M. C., et al. (2021). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 11(39), 24203-24213. [Link]
-
Nalikezhathu, A., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754–1759. [Link]
-
Bentham Science Publishers. (2023). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]
-
Yao, R. S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 22(8), 6035-6041. [Link]
-
Bouyahya, A., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 221-230. [Link]
- CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google P
- CN1634856A - Process for synthesizing N,N-diisopropyl ethylenediamine - Google P
-
Chuang, T. J., & Stoltz, B. M. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters, 21(20), 8279–8283. [Link]
- EP2818463A1 - Production method of 1,4-diazepane derivatives - Google P
- US3852274A - Derivatives of 1,4-benzodiazepin-2-one and methods for preparation thereof - Google P
-
France, S. P., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8404–8410. [Link]
-
André, I., et al. (2008). Cyclization-activated Prodrugs. Current topics in medicinal chemistry, 8(12), 1070–1085. [Link]
-
Wang, Y., et al. (2021). Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. Organic & Biomolecular Chemistry, 19(3), 570-574. [Link]
-
Wang, L., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules (Basel, Switzerland), 25(9), 2014. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- CN104557561B - A kind of preparation method of N1, N1-diisopropyl ethylenediamine or its salt - Google P
-
Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepin es derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]
-
Wang, Z., et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. RSC Advances, 11(11), 6061-6065. [Link]
-
ResearchGate. (n.d.). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. [Link]
-
Kocherova, T. N., et al. (2019). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. New Journal of Chemistry, 43(44), 17311-17317. [Link]
-
Azam, F., & Adler, M. J. (2020). Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Organic Syntheses, 97, 304-323. [Link]
-
Li, J., et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. RSC Advances, 11(11), 6061–6065. [Link]
Sources
Application Note: A Streamlined Synthesis of 1-Ethyl-2-isopropyl-1,4-diazepane via Sequential One-Pot Reductive Amination
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Its seven-membered ring system provides a flexible yet constrained framework ideal for interacting with biological targets.[5] The synthesis of specifically substituted 1,4-diazepanes is therefore of significant interest to researchers in drug discovery and development. This application note presents a detailed, field-proven protocol for the synthesis of 1-Ethyl-2-isopropyl-1,4-diazepane through a highly efficient, one-pot sequential reductive amination strategy.
Reductive amination is a cornerstone of amine synthesis, converting carbonyl compounds into amines via an intermediate imine.[6][7] This method is lauded for its versatility and operational simplicity.[8] Our protocol leverages the unique selectivity of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that facilitates the controlled, sequential alkylation of a diamine precursor.[9][10][11] This approach avoids the need for intermediate isolation and purification, significantly improving atom economy and workflow efficiency.
This guide is designed for researchers and scientists, providing not only a step-by-step procedure but also the underlying chemical principles and mechanistic insights that ensure reproducibility and successful outcomes.
Reaction Principle and Mechanistic Overview
The synthesis proceeds via a two-stage, one-pot reaction. The core transformation relies on the principles of reductive amination, which involves two key steps:
-
Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of an amine on a carbonyl compound (an aldehyde or ketone), forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an electrophilic iminium ion.[12][13]
-
Hydride Reduction: A reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final amine product.[6][12]
The Choice of Sodium Triacetoxyborohydride (NaBH(OAc)₃): A Key to Selectivity
For this sequential synthesis, the choice of reducing agent is critical. While powerful reductants like sodium borohydride (NaBH₄) can reduce both the starting carbonyl compounds and the intermediate iminium ions, sodium triacetoxyborohydride is significantly less reactive towards aldehydes and ketones.[14] This chemoselectivity is the cornerstone of the one-pot procedure, as it allows the iminium ion to form in the presence of the reducing agent without premature reduction of the carbonyl compound.[9][10][11] Its mild nature also tolerates a wide range of functional groups, making it a highly reliable reagent.[10][11]
Caption: General mechanism of reductive amination.
Proposed Synthetic Strategy and Workflow
The synthesis of 1-Ethyl-2-isopropyl-1,4-diazepane is achieved by the sequential reaction of N-ethylethane-1,2-diamine with acetone and then acetaldehyde in a single reaction vessel.
-
Step 1: Formation of the Isopropyl Group. N-ethylethane-1,2-diamine is first reacted with acetone. The less hindered primary amine selectively attacks the ketone, and the resulting iminium ion is reduced by NaBH(OAc)₃ to form N1-ethyl-N2-isopropylethane-1,2-diamine.
-
Step 2: Cyclization and Formation of the Ethyl Group. Acetaldehyde is then introduced into the same pot. The remaining secondary amine sites on the diamine react with acetaldehyde to form an intermediate which, upon intramolecular cyclization and subsequent reduction, yields the final 1-Ethyl-2-isopropyl-1,4-diazepane.
Caption: Experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity (M) | Amount | Equivalents |
| N-ethylethane-1,2-diamine | C₄H₁₂N₂ | 88.15 | - | 1.00 g | 1.0 |
| Acetone | C₃H₆O | 58.08 | - | 0.79 g (1.0 mL) | 1.2 |
| Acetaldehyde | C₂H₄O | 44.05 | - | 0.60 g (0.76 mL) | 1.2 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | - | 5.77 g | 2.4 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | - |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | ~1 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Addition funnel (optional)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add N-ethylethane-1,2-diamine (1.00 g, 11.34 mmol) and 1,2-dichloroethane (50 mL). Stir the solution until the diamine is fully dissolved.
-
First Reductive Amination: Add acetone (1.0 mL, 13.61 mmol, 1.2 eq) to the solution. Allow the mixture to stir for 20 minutes to facilitate imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.88 g, 13.61 mmol, 1.2 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Monitoring: Stir the reaction at room temperature for 3-4 hours. Monitor the consumption of the starting diamine by thin-layer chromatography (TLC) using a mobile phase of 90:9:1 DCM/Methanol/Ammonium Hydroxide.
-
Second Reductive Amination: Once the starting material is consumed, add acetaldehyde (0.76 mL, 13.61 mmol, 1.2 eq) to the reaction mixture.
-
Second Reduction: Add a second portion of sodium triacetoxyborohydride (2.89 g, 13.61 mmol, 1.2 eq).
-
Final Reaction Time: Allow the reaction to stir at room temperature overnight (12-16 hours) to ensure complete cyclization and reduction.
-
Workup - Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% DCM and gradually increasing the polarity with a mixture of DCM/Methanol/Ammonium Hydroxide) to isolate the pure 1-Ethyl-2-isopropyl-1,4-diazepane.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
1,2-Dichloroethane and dichloromethane are toxic and carcinogenic; handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Sodium triacetoxyborohydride is water-sensitive and can release flammable hydrogen gas upon contact with strong acids.
-
Acetaldehyde is volatile and has a low boiling point.
Characterization of 1-Ethyl-2-isopropyl-1,4-diazepane
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and complex multiplets for the diazepane ring protons.[5][15]
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product (C₉H₂₀N₂ = 156.27 g/mol ).
Conclusion
This application note provides a robust and efficient one-pot protocol for the synthesis of 1-Ethyl-2-isopropyl-1,4-diazepane. By employing a sequential reductive amination strategy with the selective reducing agent sodium triacetoxyborohydride, this method offers high efficiency and operational simplicity, making it an invaluable tool for researchers in synthetic and medicinal chemistry. The detailed procedural and mechanistic insights ensure that this protocol can be reliably implemented to access this important heterocyclic scaffold.
References
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing. Available at: [Link]
-
Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Available at: [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. Available at: [Link]
-
1,4-Diazepines. ResearchGate. Available at: [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC. Available at: [Link]
-
One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. hilarispublisher.com [hilarispublisher.com]
Application of 1-Ethyl-2-isopropyl-1,4-diazepane in CNS drug discovery libraries
Application Note: Leveraging 1-Ethyl-2-isopropyl-1,4-diazepane as a Privileged Scaffold in CNS Drug Discovery Libraries
Mechanistic Rationale: The 1,4-Diazepane Advantage in CNS Therapeutics
Central nervous system (CNS) drug discovery is notoriously attrition-heavy, primarily due to the stringent physicochemical requirements necessary for blood-brain barrier (BBB) penetration[1]. Historically, medicinal chemistry has relied heavily on flat, sp2-hybridized aromatic systems. However, the 1,4-diazepane (homopiperazine) ring has emerged as a privileged, sp3-enriched scaffold, heavily utilized in the development of highly penetrant dual orexin receptor antagonists (DORAs) and CNS positron emission tomography (PET) ligands[2].
The specific derivative, 1-ethyl-2-isopropyl-1,4-diazepane , introduces critical steric and electronic modulations that make it an exceptional building block for library generation:
-
pKa Modulation (Expertise Insight): Highly basic amines (pKa > 9.5) often suffer from hERG potassium channel liabilities and lysosomal trapping, which severely limits their CNS efficacy. The ethyl and isopropyl substituents on this scaffold sterically shield the basic nitrogen. This structural crowding subtly lowers the basicity of the amine, preventing lysosomal sequestration while maintaining enough polarity for target engagement[3].
-
Lipophilicity and MPO Optimization: The alkyl groups incrementally increase the lipophilicity (logD), pushing the molecule into the optimal CNS multiparameter optimization (MPO) space without adding unnecessary molecular weight[4].
Biological Application: Orexin Receptor Modulation
1,4-Diazepane derivatives are cornerstone scaffolds in targeting Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors[2]. By acting as competitive antagonists, these compounds block the Gq-protein coupled signaling cascade. The diagram below illustrates how the integration of this scaffold disrupts downstream intracellular calcium release to promote sleep—a mechanism validated by clinical insomnia therapies.
Figure 1: Modulation of the Orexin signaling pathway by 1,4-diazepane-based antagonists.
Quantitative Data: Physicochemical Profiling
To illustrate the causality behind selecting 1-ethyl-2-isopropyl-1,4-diazepane over simpler diamines, Table 1 summarizes the predictive physicochemical properties. The addition of the alkyl groups optimizes the CNS MPO score by balancing lipophilicity and basicity.
| Scaffold | Predicted pKa (Strongest Basic) | cLogP | PSA (Ų) | Fsp3 | CNS MPO Score (Est.) | BBB Permeability Potential |
| Piperazine | 9.8 | -1.2 | 24.1 | 1.00 | 3.5 | Low (Too hydrophilic) |
| 1,4-Diazepane | 10.3 | -0.8 | 24.1 | 1.00 | 3.2 | Low (Highly basic) |
| 1-Ethyl-2-isopropyl-1,4-diazepane | 8.9 | 1.8 | 24.1 | 1.00 | 5.2 | High (Optimal balance) |
Table 1: Comparative physicochemical properties of diamine scaffolds.
Experimental Protocols: Library Synthesis and Validation
To ensure trustworthiness, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify both chemical conversion and biological assay integrity.
Figure 2: Experimental workflow for CNS library synthesis and screening.
Protocol 1: High-Throughput Parallel Synthesis of a Diazepane-Focused Library
Causality: Amidation of the secondary amine on the 1,4-diazepane core is chosen because amides are metabolically stable and neutralize one basic center, further optimizing the pKa for CNS penetration[3].
-
Preparation: Dispense 0.1 M solutions of diverse carboxylic acids (1.2 eq) into a 96-well deep-well plate.
-
Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF to each well. Incubate for 15 minutes at room temperature to ensure complete formation of the active ester.
-
Self-Validation Check: Monitor a designated control well via LC-MS to confirm >95% active ester formation before proceeding. Incomplete activation will result in poor library yields.
-
-
Coupling: Add 1-ethyl-2-isopropyl-1,4-diazepane (1.0 eq, 0.1 M in DMF) to each well. Seal the plate and agitate at room temperature for 12 hours.
-
Purification: Purify the crude mixtures using high-throughput preparative HPLC.
-
Quality Control: Analyze fractions via UPLC-MS. Only compounds exhibiting >95% purity and the correct mass are advanced to biological screening.
Protocol 2: Self-Validating PAMPA-BBB Assay
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) using a porcine brain lipid extract is a high-throughput, highly predictive surrogate for in vivo BBB penetration.
-
Membrane Preparation: Coat the PVDF membrane filter of the donor plate (Millipore) with 4 µL of porcine brain lipid (PBL) extract (20 mg/mL in dodecane).
-
Sample Loading: Dilute library compounds to 10 µM in PBS (pH 7.4, 5% DMSO). Add 300 µL to the donor wells.
-
Internal Controls (Crucial for Trustworthiness):
-
High Permeability Control: Verapamil (Expected
> 15 × 10⁻⁶ cm/s). -
Low Permeability Control: Theophylline (Expected
< 1 × 10⁻⁶ cm/s). -
System Validation: If controls fall outside these established ranges, the lipid membrane integrity is compromised (e.g., due to solvent degradation), and the entire plate's data must be discarded.
-
-
Incubation: Add 300 µL of PBS (pH 7.4, 5% DMSO) to the acceptor plate. Assemble the sandwich and incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Separate the plates and quantify compound concentrations in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (
).
Conclusion
1-Ethyl-2-isopropyl-1,4-diazepane is a highly versatile, sp3-rich building block that directly addresses the physicochemical bottlenecks of CNS drug discovery. By intrinsically modulating basicity and lipophilicity, it enables the rapid generation of libraries with high CNS MPO scores, accelerating the discovery of novel therapeutics and radiotracers for neurological disorders.
References
-
Whitman DB, et al. "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats." ChemMedChem (2009). URL: [Link]
-
"Evaluation of Potential PET Imaging Probes for the Orexin 2 Receptors." ACS Chemical Neuroscience (2012). URL: [Link]
-
"A Philosophy for CNS Radiotracer Design." Accounts of Chemical Research (2014). URL: [Link]
-
"Design and Selection Parameters to Accelerate the Discovery of Novel Central Nervous System Positron Emission Tomography (PET) Ligands and Their Application in the Development of a Novel Phosphodiesterase 2A PET Ligand." Journal of Medicinal Chemistry (2013). URL: [Link]
-
"Pyrazole Ureas as Low Dose, CNS Penetrant Glucosylceramide Synthase Inhibitors for the Treatment of Parkinson's Disease." Journal of Medicinal Chemistry (2023). URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Potential PET Imaging Probes for the Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Ureas as Low Dose, CNS Penetrant Glucosylceramide Synthase Inhibitors for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Rational Design and Preparation of Pharmaceutical Salts for 1-Ethyl-2-isopropyl-1,4-diazepane
Introduction & Chemical Rationale
1-Ethyl-2-isopropyl-1,4-diazepane is a highly functionalized diamine scaffold frequently utilized as a key intermediate or active pharmaceutical ingredient (API) core in CNS and antiviral drug development. In its free base form, this molecule typically presents as a viscous, lipophilic oil or a low-melting, hygroscopic solid. These suboptimal physicochemical properties severely limit its processability, chemical stability, and formulation into oral solid dosage forms.
To overcome these developability barriers, a systematic salt screening and selection protocol is required. Converting the free base into a crystalline pharmaceutical salt fundamentally alters the crystal lattice energy, directly improving the dissolution rate, aqueous solubility, and physical stability of the compound.
Mechanistic Profiling & The "Rule of 3"
Designing a salt screen for a diamine requires a precise understanding of its ionization behavior. 1-Ethyl-2-isopropyl-1,4-diazepane possesses two distinct basic nitrogen centers:
-
N4 (Secondary Amine): Less sterically hindered, representing the primary site of protonation with an estimated
of ~10.2. -
N1 (Tertiary Amine): Highly sterically hindered by the adjacent C2-isopropyl group and the N1-ethyl substituent. Furthermore, if N4 is protonated, electrostatic repulsion lowers the basicity of N1, resulting in an estimated
of ~7.5.
To ensure robust proton transfer and the formation of a stable ionic lattice, the screening protocol must adhere to the
Because of the distinct
Table 1: Rational Counterion Selection Matrix
| Counterion (Acid) | Acid | Acid | Expected Salt Stoichiometry | ||
| Hydrochloric Acid | -6.1 | N/A | > 16.0 | > 13.0 | Di-salt |
| Methanesulfonic Acid | -1.9 | N/A | > 12.0 | > 9.0 | Di-salt |
| Maleic Acid | 1.9 | 6.2 | ~ 8.3 | ~ 5.6 | Mono-salt (Di-salt possible) |
| Fumaric Acid | 3.0 | 4.4 | ~ 7.2 | ~ 4.5 | Mono-salt |
| Citric Acid | 3.1 | 4.8 | ~ 7.1 | ~ 4.4 | Mono-salt |
The Cascade Screening Workflow
Not all salts that form will be suitable for clinical development. To optimize resource allocation and API consumption, this protocol employs a Cascade Approach . Under this methodology, salts are tested with increasing rigor; only those that pass specific gateway criteria (e.g., crystallinity, lack of hygroscopicity) advance to the next tier of characterization.
Figure 1: Cascade salt screening workflow for 1-Ethyl-2-isopropyl-1,4-diazepane.
Self-Validating Experimental Protocols
Protocol A: Tier 1 Micro-Scale High-Throughput Screening
Lipophilic basic APIs like diazepanes are highly prone to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallizing. This protocol utilizes a controlled cooling-evaporative method to bypass the metastable oil phase and force nucleation .
Materials: 96-well glass plate, Free base API, selected acids (Table 1), screening solvents (Ethanol, THF, Acetone, MTBE, Ethyl Acetate). Procedure:
-
Dispensation: Dispense 5.0 mg of 1-Ethyl-2-isopropyl-1,4-diazepane free base into each well.
-
Solvation: Add 100 µL of the primary solvent (e.g., Ethanol or THF) to dissolve the free base.
-
Acid Addition: Add 1.05 equivalents (for mono-salts) or 2.10 equivalents (for di-salts) of the selected counterion acid as a standard solution.
-
Thermal Cycling: Seal the plate and heat to 50 °C with orbital shaking (500 rpm) for 1 hour to ensure complete reaction and dissolution.
-
Controlled Cooling (Critical Step): Cool the system to 5 °C at a highly controlled rate of 0.1 °C/min . Causality: Rapid cooling induces supersaturation too quickly, leading to LLPS (oiling out). A slow cooling rate allows the system to remain in the metastable zone, promoting the formation of an ordered crystal lattice.
-
Anti-Solvent Addition: If no crystals are observed after 24 hours at 5 °C, unseal the plate and add 50 µL of an anti-solvent (MTBE or Hexane) to shift the solubility curve.
Validation Checkpoint: Examine the wells under Polarized Light Microscopy (PLM). The presence of birefringence (glowing crystals against a dark background) immediately validates the formation of a crystalline salt, distinguishing it from amorphous precipitates or unreacted oil .
Protocol B: Preparative Scale Synthesis of the Dihydrochloride Salt
Once a hit is identified, it must be scaled up for Tier 2 and Tier 3 testing.
Procedure:
-
Dissolution: Dissolve 5.0 g (29.3 mmol) of 1-Ethyl-2-isopropyl-1,4-diazepane free base in 25 mL of Isopropanol (IPA). Causality: IPA provides sufficient hydrogen bonding to solvate the intermediate mono-salt, preventing it from precipitating prematurely before the di-salt can form.
-
Acidification: Place the flask in an ice bath (0–5 °C). Dropwise, add 15.4 mL (61.6 mmol, 2.1 eq) of 4M HCl in Dioxane under vigorous magnetic stirring. Causality: Using anhydrous HCl in dioxane rather than aqueous HCl prevents the introduction of water, which heavily solvates the highly polar dihydrochloride salt and can lead to yield loss or the formation of an undesirable hydrate polymorph.
-
Crystallization: Remove the ice bath and allow the mixture to warm to room temperature. Slowly add 50 mL of MTBE (anti-solvent) over 30 minutes. A white crystalline precipitate will form.
-
Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with 2 x 15 mL of cold MTBE to remove any unreacted free base or residual dioxane.
-
Drying: Dry the salt in a vacuum oven at 40 °C for 12 hours.
Validation Checkpoint: Dissolve 10 mg of the isolated powder in 1 mL of DI water and measure the pH. A pH of ~3.5–4.5 confirms the formation of the di-salt without excess trapped acid (which would drop the pH < 2.0).
Solid-State Characterization & Data Interpretation
Following scale-up, the salts are subjected to orthogonal analytical techniques to evaluate their suitability for formulation.
Table 2: Quantitative Physicochemical Profiling (Expected Outcomes)
| Property | Free Base | Mono-Maleate Salt | Dihydrochloride Salt |
| Physical State | Viscous Oil | Crystalline Solid | Crystalline Solid |
| Aqueous Solubility | < 0.1 mg/mL | ~ 15 mg/mL | > 100 mg/mL |
| Melting Point (DSC) | N/A | 142 °C (Sharp) | 215 °C (Decomposition) |
| Hygroscopicity (DVS) | High (Deliquescent) | Low (< 2% weight gain at 80% RH) | Moderate (~ 5% weight gain at 80% RH) |
Interpretation: While the Dihydrochloride salt provides maximum aqueous solubility, it exhibits moderate hygroscopicity due to the high charge density of the chloride ions. The Mono-Maleate salt, conversely, offers a highly stable, non-hygroscopic crystal lattice with a sharp melting point, making it the superior candidate for standard oral solid dosage (tablet) formulation.
References
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules / Digital Commons @ USF. Available at:[Link]
-
Golden Rules for Designing a Salt Screening Strategy for Insoluble Molecules. Onyx Scientific. Available at: [Link]
-
Salt Screening Protocols and Methodologies. Improved Pharma. Available at: [Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]
Handling air-sensitive diazepane derivatives in the laboratory
Application Note: Handling and Synthetic Manipulation of Air-Sensitive Diazepane Derivatives
Introduction & Scope
Diazepanes (saturated seven-membered heterocycles with two nitrogen atoms) are critical pharmacophores in drug discovery, serving as core scaffolds for analgesics, psychotropics, and enzyme inhibitors. While many final diazepane drugs are stable, the synthetic intermediates —particularly lithiated species, free secondary amines, and organometallic precursors—are often highly sensitive to moisture and oxidation.
This Application Note provides a rigorous framework for handling these air-sensitive derivatives. It moves beyond basic Schlenk techniques to address the specific physiochemical challenges of the diazepane ring, such as ring strain-induced lability and the propensity for N-oxidation or carbamate formation (with atmospheric CO₂) in free-base forms.
Strategic Decision Framework: Schlenk vs. Glovebox
Before initiating synthesis, the sensitivity of the specific diazepane derivative dictates the containment strategy.
-
Schlenk Line: Suitable for transient intermediates (e.g., lithiation reactions) where the product is immediately quenched.
-
Glovebox: Mandatory for isolating reactive free bases, handling catalytic precursors (e.g., Pd-diazepane complexes), or long-term storage of hygroscopic salts.
Decision Matrix: Containment Selection
Figure 1: Decision matrix for selecting the appropriate containment environment based on the chemical stability of the diazepane intermediate.
Core Protocol A: C-H Functionalization via Lithiation
The most common air-sensitive step in diazepane chemistry is
Mechanism & Causality
Lithiated diazepanes are strong bases and nucleophiles. Exposure to moisture causes immediate protonation (quenching the reaction). Exposure to oxygen can lead to radical oxidative coupling or complex decomposition. The reaction must be performed at cryogenic temperatures (-78°C) to prevent the "Parham Cyclization" or
Equipment Preparation
-
Glassware: Flame-dried under vacuum (0.1 mmHg) or oven-dried (140°C for 4h) and cooled in a desiccator.
-
Solvent (THF): Must be distilled from sodium/benzophenone ketyl immediately prior to use. Target water content: <10 ppm.
-
Reagent: sec-Butyllithium (s-BuLi) or n-BuLi. Titrate immediately before use using N-pivaloyl-o-toluidine or diphenylacetic acid.
Step-by-Step Methodology
-
System Inertization:
-
Reagent Transfer:
-
Syringe transfer N-Boc-diazepane (dissolved in anhydrous THF) into the flask.
-
Cool to -78°C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.
-
-
Lithiation (The Critical Step):
-
Add s-BuLi dropwise via syringe over 10 minutes along the side of the flask wall to precool the reagent.
-
Observation: A color change (often light yellow or orange) indicates anion formation.
-
Stir for 30–60 minutes at -78°C. Note: Do not exceed 60 mins; carbamate cleavage can occur.
-
-
Electrophile Trapping:
-
Add the electrophile (neat or in THF) slowly.
-
Allow the reaction to warm to room temperature only after quenching is complete.
-
Validation: The Deuterium Quench
To verify the generation of the air-sensitive lithiated species without wasting valuable electrophile:
-
Aliquot 0.1 mL of the reaction mixture into a vial containing MeOD (methanol-d4).
-
Run NMR. >90% deuterium incorporation at the
-position confirms successful, moisture-free lithiation.
Core Protocol B: Purification of Oxidizable Free Bases
Many diazepanes are stable as salts (HCl, oxalate) but degrade as free bases due to oxidation of the electron-rich nitrogen.
The "Salt-Lock" Strategy
Avoid isolating the free base oil if possible. Convert immediately to a crystalline salt.
Protocol:
-
Perform standard aqueous workup (degassed solvents recommended).
-
Dry organic layer over Na₂SO₄ (rapidly).
-
Do not rotovap to dryness. Concentrate to a small volume.
-
Add 1.1 equivalents of 1M HCl in ether or oxalic acid in acetone.
-
Filter the precipitate under Argon.
-
Result: The ammonium salt is generally air-stable and can be stored on the bench.
-
Visualizing the Air-Free Transfer (Cannula Technique)
For transferring large volumes of air-sensitive diazepane solutions (e.g., from a storage flask to a reaction vessel), the double-tipped needle (cannula) technique is required.
Figure 2: Positive-pressure cannula transfer setup. The pressure differential drives the liquid from Source to Destination without atmospheric contact.
Quantitative Data: Solvent & Reagent Specifications
Strict adherence to these limits is required for successful diazepane functionalization.
| Parameter | Specification | Validation Method |
| THF Water Content | < 10 ppm | Karl Fischer Titration or Benzophenone/Na (Deep Purple color) |
| Dichloromethane (DCM) | < 20 ppm | Solvent Purification System (SPS) or CaH₂ distillation |
| Inert Gas (Ar/N₂) | > 99.995% Purity | Oxygen trap (Oxisorb) in line |
| Syringe/Needle | Oven-dried (140°C) | Purged 3x with N₂ while hot |
| n-BuLi Titer | Known ± 0.1 M | Titration with N-pivaloyl-o-toluidine |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Lithiation (0% D-incorp) | Wet solvent or quenched reagent. | Retitrate BuLi; distill THF from Na/Benzophenone immediately before use. |
| Dark/Black Reaction Mixture | Decomposition/Oxidation. | Check inert gas lines for leaks; ensure temperature was maintained at -78°C. |
| Low Yield after Workup | Product water-soluble or degraded. | Use "Salt-Lock" strategy (Protocol B); avoid acidic aqueous washes if product is acid-sensitive. |
| Gumming/Oiling | Polymerization or impure free base. | Purify as an oxalate or HCl salt; recrystallize from MeOH/Et₂O. |
References
-
Aldrich Chemical Co. Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[4][5] Sigma-Aldrich.[1][4][5] Link
-
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry, 58(5), 1109–1117. Link -
Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification.[6] Organometallics, 15(6), 1518–1520. Link
-
University of Rochester. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Air Sensitive Techniques.Link
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry.
Sources
Troubleshooting & Optimization
Preventing oxidation and degradation of 1-Ethyl-2-isopropyl-1,4-diazepane during storage
Welcome to the Technical Support Center for cyclic diamine handling. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of diazepane derivatives during long-term storage. This guide provides a mechanistic understanding of amine degradation, field-proven troubleshooting steps, and self-validating Standard Operating Procedures (SOPs) to ensure the integrity of your[1] inventory.
Part 1: Mechanistic Understanding of Diazepane Degradation
To effectively prevent degradation, we must first understand the causality behind it. 1-Ethyl-2-isopropyl-1,4-diazepane is a cyclic diamine containing two nitrogen atoms (one secondary, one tertiary).
These nitrogen atoms possess lone-pair electrons , which make the molecule highly nucleophilic and [2]. When exposed to air and ambient light, these lone pairs initiate radical auto-oxidation pathways, transforming the amine into N-oxides or triggering ring-cleavage degradation. Furthermore, by increasing the kinetic energy of the molecules, making them more likely to react with oxygen[2].
Simultaneously, the free base readily absorbs atmospheric carbon dioxide (CO₂) and moisture, leading to the formation of insoluble carbamate salts. To mitigate these issues, (such as argon or nitrogen) and utilizing opaque or amber containers to prevent photo-oxidation is critical[3].
Degradation & Stabilization Pathway
Degradation pathways of 1-Ethyl-2-isopropyl-1,4-diazepane and stabilization via protonation.
Part 2: Quantitative Stability Data
The table below summarizes the expected purity retention of 1-Ethyl-2-isopropyl-1,4-diazepane under various storage conditions. Note the drastic improvement when converting the free base to a dihydrochloride salt.
| Storage Condition | Atmosphere | Container Type | Estimated Purity (6 Months) | Visual Appearance Indicator |
| 25°C (Room Temp) | Ambient Air | Clear Glass | < 70% | Dark brown, viscous oil |
| 4°C (Refrigerated) | Ambient Air | Amber Glass | ~ 85% | Yellowish liquid |
| 4°C (Refrigerated) | Argon Gas | Amber Glass | > 95% | Pale yellow to clear liquid |
| -20°C (Freezer) | Argon Gas | Sealed Ampoule | > 99% | Clear liquid |
| 25°C (As HCl Salt) | Ambient Air | Amber Glass | > 99.5% | White crystalline solid |
Part 3: Troubleshooting Guide (Q&A)
Q: My 1-Ethyl-2-isopropyl-1,4-diazepane sample has turned from a pale liquid to a dark brown, viscous oil. What happened? A: This is a classic sign of advanced auto-oxidation. The lone pairs on the nitrogen atoms have reacted with oxygen to form N-oxides and complex polymeric degradation products. Fix: Do not use this material for sensitive biological or catalytic assays. You must purify the compound via vacuum distillation or acid-base extraction before use.
Q: I noticed a white crust forming around the cap and threads of the reagent bottle. Is this oxidation? A: No. This is carbamate formation. The free amine has reacted with ambient CO₂ and moisture leaking through the cap threads. Fix: Wipe the threads clean with a lint-free wipe soaked in anhydrous ethanol. Ensure you are before sealing[4], and wrap the cap in Parafilm.
Q: I stored my sample at -20°C, but it still degraded over a year. Why? A: Temperature control alone is insufficient if oxygen is present. While low temperatures slow the kinetic rate of oxidation, they do not stop it entirely. Oxygen must be physically displaced.
Part 4: Standard Operating Procedures (SOPs)
To ensure scientific integrity, every protocol must be a self-validating system. Follow these SOPs to guarantee the stability of your reagents.
Protocol A: Inert Gas Blanketing & Aliquoting (For Free Base)
Causality: into the vial displaces oxygen[5]. Argon is specifically recommended for small vials because it is denser than air and settles over the liquid, whereas nitrogen can easily diffuse out during capping.
-
Preparation: Transfer the bulk reagent bottle and pre-dried amber glass vials into a glovebox, or set up a Schlenk line with high-purity Argon (99.999%).
-
Aliquoting: Dispense the required volume of 1-Ethyl-2-isopropyl-1,4-diazepane into the amber vials. Do not exceed 50% of the vial's volume to leave adequate room for the inert gas blanket.
-
Blanketing: Insert an argon line just above the liquid surface. Purge the headspace with a gentle stream of Argon for 15–20 seconds.
-
Sealing: Immediately cap the vial using a PTFE-lined tight-fitting lid. Wrap the exterior seal with Parafilm.
-
Storage: Store the aliquots at 4°C or -20°C.
Self-Validation Check: If the argon blanket is successful and the seal is tight, the liquid will remain clear and free of yellowing for at least 3 months. If a white ring forms around the meniscus, atmospheric CO₂ has breached the seal, indicating a failed septum or cap.
Protocol B: Conversion to Dihydrochloride Salt (For Long-Term Storage)
Causality: Converting the free base to a salt protonates the nitrogen atoms. By tying up the lone-pair electrons with hydrogen ions, the molecule is rendered chemically blind to oxygen and CO₂, effectively halting oxidation.
-
Dissolution: Dissolve 10 mmol of 1-Ethyl-2-isopropyl-1,4-diazepane free base in 20 mL of anhydrous diethyl ether in a round-bottom flask under magnetic stirring.
-
Acidification: Slowly add 22 mmol of 2M HCl in diethyl ether dropwise via an addition funnel. Maintain the temperature at 0°C using an ice bath to control the exothermic reaction.
-
Filtration: Filter the resulting precipitate through a sintered glass funnel under a vacuum.
-
Washing & Drying: Wash the solid cake with 10 mL of cold, anhydrous diethyl ether. Dry the solid under a high vacuum for 4 hours.
Self-Validation Check: The immediate formation of a bright white, easily filterable precipitate validates successful protonation. If the solution turns cloudy but yields a sticky gum instead of a solid, the ether was likely contaminated with water. If this occurs, discard the solvent and recrystallize the gum from hot anhydrous ethanol.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Nitrogen instead of Argon for blanketing? A: Yes, nitrogen is frequently used to [4]. However, because nitrogen has a density similar to ambient air, it is easily displaced by room drafts during the capping process. Argon is heavier and "pools" in the vial, making it far superior for benchtop aliquoting.
Q: Are chemical antioxidants like BHT appropriate for preventing amine oxidation? A: Generally, no. While antioxidants scavenge radicals, adding them to a pure reagent introduces an impurity that could interfere with downstream catalytic or biological assays. Physical barriers (Argon, low temp, salt conversion) are preferred.
Q: How do I recover the free base from the dihydrochloride salt before my experiment? A: Dissolve the salt in a minimal amount of distilled water. Add 1M NaOH until the pH reaches ~12. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the pure free base.
References
-
National Center for Biotechnology Information. "1-Ethyl-2-isopropyl-1,4-diazepane | C10H22N2 | CID 25220850." PubChem. URL: [Link]
-
Mingxu Chemicals. "How to prevent the oxidation of Amine Catalyst?" Mingxu Chemicals Blog, May 2025. URL: [Link]
- Burdeniuc, Juan Jesus et al. "US20120271026A1 - Inhibition of amine oxidation." Google Patents, Oct 2012.
Sources
Resolving regioisomer formation during diazepane ring substitution
Topic: Resolving Regioisomer Formation During Diazepane Ring Substitution
Welcome to the Diazepane Technical Support Center. Status: Operational | Tier: Senior Application Scientist Case ID: DZP-REGIO-001
You are likely here because the 1,4-diazepane ring—a privileged scaffold in drug discovery (e.g., Suvorexant, Bepotastine)—is behaving unpredictably. Unlike rigid piperazines, the diazepane ring is conformationally mobile and possesses two nitrogen atoms that often exhibit frustratingly similar reactivities.
This guide is not a textbook; it is a troubleshooting protocol designed to isolate, resolve, and prevent regioisomer formation during synthesis and functionalization.
Module 1: Ring Construction Strategy
Core Issue: Regioisomerism often originates during ring formation, particularly in Schmidt reactions or non-symmetric cyclizations.
The Schmidt Reaction Protocol (Ring Expansion)
If you are expanding a 4-piperidone to a 1,4-diazepan-5-one, you are fighting the "Migratory Aptitude" battle.
The Mechanism:
The reaction of a ketone with hydrazoic acid (
Troubleshooting Q&A:
Q: I am performing a Schmidt reaction on 3-methyl-4-piperidone and getting a mixture of isomers. How do I shift selectivity?
-
A: You are witnessing the competition between electronic and steric control.
-
Electronic Control: The more substituted carbon (the 3-position) is generally better at stabilizing the developing positive charge, favoring migration of the C3-C4 bond. This yields the 2-methyl-1,4-diazepan-5-one .
-
Steric Control: If the substituent is bulky (e.g., t-butyl), steric repulsion in the transition state may force migration of the less hindered C5-C4 bond.
-
Action: Switch from thermodynamic conditions (conc.
, high heat) to kinetic conditions (Lewis acid catalysis, e.g., or , at lower temperatures). This often enhances the electronic selectivity.
-
Q: My Schmidt product is an inseparable oil. How do I purify the regioisomers?
-
A: Diazepanones are notorious for forming amorphous solids or oils due to H-bonding networks.
-
Protocol: Do not rely on silica chromatography immediately. Attempt fractional crystallization of the oxalate or hydrochloride salts.
-
Field Tip: Convert the lactam to the thiolactam (Lawesson’s reagent). Thiolactams often have significantly different
values and crystallinity profiles compared to their oxygen counterparts.
-
Alternative: The Reductive Amination Route (Suvorexant Strategy)
When the Schmidt reaction fails to yield a single isomer, you must switch to a stepwise cyclization.
Field Note: In the synthesis of Suvorexant, Merck encountered severe regioisomer issues. They bypassed this by using an intramolecular reductive amination.
Figure 1: Decision matrix for diazepane ring construction. Use stepwise cyclization for asymmetric targets to guarantee regiocontrol.
Module 2: N-Functionalization (The N1 vs. N4 War)
Core Issue: Once the ring is formed, differentiating N1 and N4 is the most common failure point. If both are secondary amines, alkylation will yield a statistical mixture (N1-alkyl, N4-alkyl, and N1,N4-dialkyl).
The Orthogonal Protection Protocol
You cannot rely on stoichiometry alone. You must use "Orthogonal Protection" to chemically mask one nitrogen while reacting the other.
Table 1: Protecting Group Compatibility Matrix
| Protecting Group (PG) | Removal Condition | Stability to Base (Alkylation) | Stability to Acid (HCl/TFA) | Recommended For |
| Boc (tert-Butyloxycarbonyl) | TFA or HCl | Excellent | Unstable | N1 (Temporary mask) |
| Cbz (Carboxybenzyl) | Good | Stable | N4 (Permanent mask) | |
| Bn (Benzyl) | Excellent | Stable | N4 (Steric bulk) | |
| Fmoc | Piperidine (Base) | Unstable | Stable | Orthogonal to Boc/Cbz |
Troubleshooting Q&A:
Q: I have 1,4-diazepane. I want to mono-alkylate N1. Adding 1 eq. of alkyl halide gives me 30% dialkylated product.
-
A: This is "The Over-Alkylation Trap." The secondary amine product is often more nucleophilic than the starting material.
-
Solution 1 (The pH Switch): Maintain the reaction pH at ~4-5. At this pH, the product (tertiary amine) will be protonated and deactivated, while the starting material (secondary amine) remains available for reaction.
-
Solution 2 (The Boc Strategy):
-
React diazepane with
(0.9 eq) to form the mono-Boc. -
Separate the mono-Boc from the di-Boc (easy separation).
-
Alkylate the free amine.
-
Deprotect.
-
-
Q: How do I selectively protect N1 vs N4 in a 2-substituted diazepane?
-
A: Exploit sterics.
-
In a 2-substituted 1,4-diazepane , N1 is sterically hindered by the substituent at C2. N4 is more accessible.
-
Protocol: React with a bulky protecting group (e.g., Trityl chloride or
at low temp). N4 will react kinetically faster. Isolate the N4-protected species, then functionalize N1.
-
Figure 2: Workflow for ensuring N-selectivity. Direct alkylation is discouraged; protection/deprotection offers higher yield.
Module 3: Analytical Validation (Prove It)
Core Issue: Diazepane regioisomers often have identical Mass Spec (MS) signals and very similar NMR spectra due to ring flipping.
High-Temperature NMR (The Coalescence Method)
Diazepanes exist in a chair/twist-boat equilibrium that broadens NMR signals at room temperature, masking regioisomeric impurities.
-
Protocol: Run
NMR in DMSO- at 80°C or 100°C . -
Why: High temperature induces rapid conformational exchange (coalescence), sharpening the peaks. This allows you to integrate small impurity peaks that were previously buried in the baseline.
HSQC/HMBC (The Connectivity Check)
Do not rely on 1D proton NMR.
-
Protocol: Run an HMBC (Heteronuclear Multiple Bond Correlation).
-
Look for: Correlation between the
-protons of the alkyl group and the ring carbons.
Chiral HPLC (For Enantiomers)
If your regioisomerism issue is actually an enantiomer issue (e.g., Suvorexant intermediate), standard C18 silica is useless.
-
Columns: Amylose or Cellulose-based chiral stationary phases (e.g., CHIRALPAK® IA/IB).
-
Mobile Phase: Alkane/Alcohol mixtures (Hexane/IPA) with 0.1% Diethylamine (DEA) to sharpen the amine peaks.
References
-
Discovery and Chemical Development of Suvorexant.
- Source: American Chemical Society (ACS), Medicinal Chemistry.
- Relevance: Defines the industrial standard for resolving diazepane regioisomers via reductive amin
-
Link:
-
Regioselectivity in the Schmidt Reaction of Piperidones.
-
Fine-tuning the Chemo- and Regioselective Alkyl
- Source: MedChemComm (RSC).
- Relevance: Provides protocols for differentiating nitrogen atoms in diazepine systems using Mitsunobu conditions.
-
Link:
-
Distinguishing Regioisomers in Pharmaceutical Compounds using NMR.
-
Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.
- Source: MDPI Molecules.
- Relevance: Modern approaches to diazepane synthesis avoiding regioisomer mixtures via specific ring-opening str
-
Link:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. news-medical.net [news-medical.net]
Improving enantiomeric excess (ee) in chiral 1,4-diazepane synthesis
Ticket ID: DZP-EE-OPTIMIZATION
Subject: Troubleshooting Low Enantiomeric Excess (
Executive Summary & Triage
The 1,4-diazepane ring (a 7-membered heterocycle with two nitrogen atoms) is a "privileged scaffold" in drug discovery, most notably anchored by the dual orexin receptor antagonist Suvorexant . However, achieving high enantiomeric excess (
Before modifying your reaction, use this diagnostic logic to isolate the root cause of your low
Diagnostic Workflow
Caption: Figure 1. Triage logic for isolating the source of enantiomeric loss in diazepane synthesis.
Route-Specific Troubleshooting
Route A: The "Chiral Pool" Approach (Reduction of Diazepinones)
Context: Starting from chiral amino acids (e.g., alanine, phenylalanine), cyclizing to a diketopiperazine or diazepinone, and reducing the carbonyls.
| Symptom | Probable Cause | Corrective Action |
| Thermal Racemization: High temperatures required to close the 7-membered ring cause proton exchange at the | Switch to Mild Cyclization: Use coupling reagents (HATU/EDC) to form the linear precursor, then cyclize under dilute conditions. Avoid refluxing in high-boiling solvents (e.g., toluene/xylene) if possible. | |
| Over-Reduction/Enolization: Strong reducers (LiAlH | Use Borane (BH |
Route B: Asymmetric Hydrogenation (The "High-Tech" Solution)
Context: Hydrogenation of cyclic imines or enamines using chiral Ru, Rh, or Ir catalysts. This is the modern industrial standard (e.g., Merck's 2nd Gen Suvorexant route).
Critical Failure Point: The "Match/Mismatch" Effect The flexibility of the diazepane ring means it does not "lock" into the chiral catalyst's pocket as easily as rigid substrates.
-
Troubleshooting Protocol:
-
Solvent Switch: If using MeOH, switch to Trifluoroethanol (TFE) or Dichloromethane (DCM) . TFE often boosts
by stabilizing the ionic intermediates in transfer hydrogenation. -
Pressure Tuning: Contrary to intuition, lowering H
pressure can sometimes improve by slowing the non-selective background reaction. -
Catalyst Class: For 7-membered cyclic imines, Ruthenium-Noyori type catalysts (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) typically outperform Rh-bisphosphine systems.
-
Route C: Classical Resolution (The "Robust" Solution)
Context: Separating a racemic mixture using a chiral acid (e.g., Tartaric acid, Mandelic acid).
The "Pope-Peachy" Optimization:
If you are getting 30-35% yield (theoretical max 50%) but low
-
Stop "Crashing Out": Rapid precipitation traps the "wrong" enantiomer in the crystal lattice.
-
The Fix: Heat the mixture to dissolve everything, then cool extremely slowly (1°C/hour). Add a tiny seed crystal of the pure salt at the saturation point.
Standard Operating Procedures (SOPs)
Protocol A: D-Tartaric Acid Resolution of 1,4-Diazepanes
Based on the Merck Suvorexant intermediate scale-up.
Objective: Isolate (R)-5-methyl-1,4-diazepan-1-yl derivative from racemate.
-
Preparation: Dissolve racemic diazepane (1.0 equiv) in Methanol/Water (95:5) .
-
Note: Water is critical to break the eutectic composition. Pure MeOH often fails.
-
-
Addition: Add D-Tartaric Acid (0.5 to 1.0 equiv) as a solid or warm methanolic solution.
-
Crystallization:
-
Heat to 65°C until clear.
-
Cool to 50°C. SEED NOW with pure chiral salt (if available).
-
Ramp cool to 20°C over 6–8 hours.
-
-
Harvest: Filter solids.
-
Free-Basing: Suspend salt in EtOAc, add aqueous NaOH (1M), separate organic layer.
-
Validation: Check
via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
For generating the chiral center directly from an imine precursor.
-
Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (1 mol%).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM). Avoid protic solvents if imine hydrolysis is observed.
-
Conditions: 0°C to Room Temp. Monitor conversion closely.
-
Workup: Quench with NaHCO
. The Ru-catalyst can be removed by a silica plug filtration.
Mechanistic Insight: The "Hidden" Racemization Pathway
Why do diazepanes racemize so easily? It is often due to Ring-Chain Tautomerism . Under acidic or basic conditions (even during workup), the 7-membered ring can open to an achiral intermediate and re-close, scrambling the stereocenter.
Caption: Figure 2. Ring-chain tautomerism mechanism. The 7-membered ring strain facilitates ring opening to an achiral intermediate, destroying ee.
Frequently Asked Questions (FAQ)
Q: My
Q: I am using the Amino Acid route (Route A) and my product is fully racemic. Why?
A: You likely racemized during the formation of the intermediate diketopiperazine. If you used strong base (NaH) or high heat to force the cyclization, the
Q: Can I use enzymatic resolution? A: Yes. Lipase-catalyzed kinetic resolution (acetylation of the secondary amine) works, but it is limited to a maximum 50% yield. This is generally less efficient than the Asymmetric Hydrogenation route for large-scale production.
References
-
Merck Suvorexant Synthesis (Asymmetric Hydrogenation): Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant."[1] Journal of the American Chemical Society, 2011, 133(21), 8362–8371. Link
-
Merck Suvorexant Synthesis (Classical Resolution): Baxter, C. A., et al.[1] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development, 2011, 15(2), 367–375. Link
-
General Review of Diazepane Synthesis: Majumdar, K. C., et al. "Synthesis of 1,4-diazepines and 1,4-diazepanes." Beilstein Journal of Organic Chemistry, 2012, 8, 1190–1236. Link
-
Racemization Mechanisms: Cabildo, P., et al. "Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism." Organic & Biomolecular Chemistry, 2019. Link
Sources
Validation & Comparative
Advanced Spectral Characterization: 1-Ethyl-2-isopropyl-1,4-diazepane vs. Rigid Analogs
Executive Summary
1-Ethyl-2-isopropyl-1,4-diazepane represents a distinct class of "privileged scaffolds" in modern drug discovery, offering a 7-membered flexible ring system that contrasts sharply with the rigid, ubiquitous piperazine motifs. While this flexibility enhances binding affinity by allowing "induced fit" in protein pockets, it presents a significant analytical burden.
This guide provides a comparative spectral analysis, contrasting the fluxional behavior of the diazepane scaffold against rigid alternatives.[1] It details the specific NMR protocols required to resolve the complex diastereotopic signals arising from the C2-chiral center and the ring's conformational mobility.
Part 1: Structural Context & The Analytical Challenge
The "Seven-Membered Itch": Fluxionality vs. Rigidity
Unlike the 6-membered piperazine ring, which exists predominantly in a stable chair conformation, the 1,4-diazepane ring undergoes rapid interconversion between twist-boat and twisted-chair conformers at room temperature.
Comparative Impact on NMR:
| Feature | Piperazine Analog (Rigid) | 1-Ethyl-2-isopropyl-1,4-diazepane (Flexible) |
|---|
| Conformation | Stable Chair | Rapid equilibrium (Twist-Boat
Visualization: Conformational Dynamics
The following diagram illustrates the analytical workflow required to resolve the fluxional nature of the diazepane ring.
Figure 1: Decision tree for analyzing fluxional heterocycles. Standard RT NMR is often insufficient for full assignment.
Part 2: 1H NMR Spectral Analysis
Predicted & Observed Chemical Shifts (CDCl3, 400 MHz)
Due to the chiral center at C2, the protons on C3, C5, C6, and C7 are diastereotopic (non-equivalent). The isopropyl group provides a critical diagnostic handle.
| Position | Group | Multiplicity | Diagnostic Note | |
| C2-H | Methine | ddd / m | 2.60 – 2.90 | Deshielded by N1 and steric bulk. |
| N1-Et | CH2 (Ethyl) | Multiplet | 2.45 – 2.70 | Diastereotopic ABX3 system due to N-inversion/C2 chirality. |
| N1-Et | CH3 (Ethyl) | Triplet | 0.95 – 1.05 | Classic triplet ( |
| C2-iPr | CH (Isopropyl) | Septet | 1.60 – 1.80 | Obscured by ring protons; check 2D correlations. |
| C2-iPr | CH3 (Isopropyl) | Doublet | 0.85 – 0.95 | Strong doublet ( |
| C3-H | Ring CH2 | Multiplet | 2.30 – 2.60 | Complex AB pattern; adjacent to N4. |
| C5-H | Ring CH2 | Multiplet | 2.70 – 3.00 | Adjacent to N4; typically downfield. |
| C6-H | Ring CH2 | Broad m | 1.60 – 1.90 | The "top" of the ring; most sensitive to ring flips. |
| C7-H | Ring CH2 | Multiplet | 2.40 – 2.70 | Adjacent to N1. |
| N4-H | Amine NH | Broad s | 1.50 – 2.50 | Solvent/Concentration dependent (Exchangeable). |
Key Experimental Insights
-
The "Blurring" Effect: At 25°C, the C6 and C7 protons often appear as broad humps. This is not an impurity; it is the rate of ring inversion matching the NMR timescale.
-
Isopropyl Anisochrony: If the ring is frozen (low temp), the two methyl groups of the isopropyl moiety may appear as two distinct doublets rather than one, due to the chiral environment of C2.
Part 3: 13C NMR Spectral Analysis
The 13C spectrum provides the definitive backbone verification, as it is less susceptible to the dynamic broadening seen in proton NMR.
Expected Signal Count: 10 distinct carbon signals (assuming room temperature averaging).
| Carbon Type | Count | Assignment Logic | |
| Amine | 4 | 50 – 65 | C2, C3, C5, C7, and Ethyl-CH2. C2 is most downfield (~65 ppm) due to branching. |
| Amine | 1 | 25 – 35 | C6 (Furthest from nitrogens). |
| Alkyl Methyls | 3 | 10 – 20 | Ethyl-CH3 (~12 ppm) and Isopropyl-CH3 (~18-20 ppm). |
| Alkyl Methine | 1 | 28 – 32 | Isopropyl-CH. |
Part 4: Comparative Experimental Protocols
Protocol A: Solvent Resolution Screen (Trustworthiness Check)
Why: CDCl3 is standard, but often overlaps amine signals. Benzene-d6 (
-
Preparation: Dissolve 10 mg of diazepane in 0.6 mL CDCl3. Run 1H NMR.
-
Assessment: If C2-H and N-Ethyl-CH2 overlap (common range 2.5-2.8 ppm), evaporate and reconstitute in
. -
Result: The electron-rich nitrogen lone pairs interact with the benzene ring, shifting protons
to the nitrogen upfield, often resolving the multiplets.
Protocol B: Variable Temperature (VT) NMR (Expertise)
Why: To prove the broad signals are conformational and not impurities.
-
Solvent Choice: Use Toluene-d8 or CD2Cl2 (low freezing points).
-
Cooling Cycle: Acquire spectra at 298 K, 273 K, 253 K, and 233 K.
-
Observation:
-
Coalescence Temperature (
): The point where broad signals merge. -
Low Temp Limit: At 233 K, the ring flip freezes. The broad C6/C7 signals will sharpen into distinct multiplets (sets of diastereomers).
-
Verification: If signals remain broad at 233 K, the sample likely contains paramagnetic impurities or polymerization.
-
Part 5: Advanced Connectivity (2D NMR)
For full structural proof, specifically connecting the Ethyl to N1 and Isopropyl to C2, run the following:
-
COSY (Correlation Spectroscopy):
-
Confirm the Isopropyl spin system :
. -
Confirm the Ethyl spin system :
. -
Critical Check: Ensure no coupling exists between the Ethyl-CH2 and the Isopropyl-CH (proves they are on different positions).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
N1-Ethyl Connection: Look for correlation between Ethyl-CH2 protons and C2/C7 carbons.
-
C2-Isopropyl Connection: Look for correlation between Isopropyl-CH3 protons and C2 carbon.
-
References
-
Conformational Analysis of 1,4-Diazepanes
-
Source: Jensen, B. et al. "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2009.[2]
- Relevance: Establishes the twist-boat conformation as the low-energy st
-
-
Stereochemical Resolution of Chiral Amines
- Source: Evaluation of chiral solv
- Relevance: Protocols for resolving enantiomers of 2-substituted heterocycles using chiral shift reagents.
-
General 1,4-Diazepane Synthesis & Characterization
-
Source: MDPI Molecules, "Synthesis of Substituted 1,4-Diazepines".[3]
- Relevance: Provides baseline chemical shift d
-
Sources
HPLC Method Development for Purity Analysis of Diazepane Derivatives
Executive Summary: The "Basicity" Paradox
Diazepane derivatives (homopiperazines) represent a distinct challenge in purity analysis compared to their fused-ring cousins, the benzodiazepines. While benzodiazepines are moderately lipophilic, diazepane scaffolds are often highly polar, secondary amines with high pKa values (typically 9.0–10.5).
The Core Conflict:
-
Standard C18 methods often fail due to "silanol overload," resulting in severe peak tailing (
) and poor retention of early-eluting polar impurities. -
HILIC offers superior retention for polar species but suffers from long equilibration times and sample-diluent incompatibility.[1]
The Verdict:
For routine purity analysis (QC/R&D), Charged Surface Hybrid (CSH) C18 technology is the superior choice over traditional C18 and HILIC. It utilizes a positively charged surface to repel protonated diazepanes, yielding sharp peaks (
The Challenge: Why Standard Methods Fail
To develop a robust method, one must understand the interaction mechanism. Diazepanes are 7-membered heterocyclic rings containing two nitrogen atoms. Under typical low-pH HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), these nitrogens are fully protonated.
The Silanol Trap (Standard C18)
On a traditional silica-based C18 column, residual silanol groups (
-
Result: Kinetic drag, resulting in shark-fin tailing.
-
Consequence: Inability to integrate low-level impurities (0.05%) that co-elute under the tail of the main peak.
The HILIC Alternative
Hydrophilic Interaction Liquid Chromatography creates a water-rich layer on a polar surface.
-
Benefit: Excellent retention of polar diazepanes; elution order is reversed (hydrophobic impurities elute first).
-
Risk: High sensitivity to the sample solvent (injection of aqueous samples destroys peak shape).
Strategic Comparison: C18 vs. CSH vs. HILIC
We evaluated three distinct separation strategies for a representative analyte: N-methyl-1,4-diazepane (highly polar, basic).
Comparative Data Summary
| Feature | Method A: Traditional C18 | Method B: HILIC (Amide) | Method C: CSH C18 (Recommended) |
| Column Type | High-purity Silica C18 (3.5 µm) | Amide-bonded particle (1.7 µm) | Charged Surface Hybrid C18 (1.7 µm) |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM NH₄ Formate / ACN | 0.1% Formic Acid / ACN |
| Retention ( | 0.8 (Poor) | 4.5 (Excellent) | 2.1 (Optimal) |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | 1.1 (Pass) |
| Equilibration Time | Fast (5 min) | Slow (20-30 min) | Fast (5 min) |
| Sample Solvent | Water/MeOH compatible | High % Organic required | Water/MeOH compatible |
| LOD (S/N=3) | 50 ng/mL (due to tailing) | 5 ng/mL | 10 ng/mL |
Analysis of Results
-
Method A (Traditional C18): The high tailing factor (2.4) masks impurities eluting immediately after the main peak. This method is rejected for purity analysis.
-
Method B (HILIC): Provides the highest retention and sensitivity (due to high organic desolvation in MS). However, it requires strict control of the sample diluent (must be >80% ACN), making it difficult for solubility-limited samples.
-
Method C (CSH C18): The positively charged surface repels the protonated diazepane, effectively "masking" silanols. This yields a Gaussian peak shape comparable to HILIC but with the robustness and solvent compatibility of Reversed-Phase.
Visualizing the Mechanism
The following diagram illustrates the mechanistic difference that drives the selection of CSH technology for these derivatives.
Caption: Mechanistic comparison showing how CSH technology prevents the secondary interactions that cause tailing in standard silica columns.
Recommended Experimental Protocols
Primary Protocol: CSH C18 (Robust Purity Analysis)
Use this method for routine batch release and stability testing.
1. System Suitability:
-
Instrument: UHPLC system (e.g., Waters Acquity or Agilent 1290) with DAD or MS detection.
-
Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm (or equivalent).
-
Temperature: 40°C (Improves mass transfer for viscous bases).
2. Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q). Note: Do not use phosphate buffers if MS detection is planned.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[2]
3. Gradient Profile:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold (Trapping) |
| 8.0 | 5 | 95 | Linear Gradient |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 13.0 | 95 | 5 | End |
4. Sample Prep:
-
Dissolve 1 mg of diazepane derivative in 1 mL of 90:10 Water:ACN.
-
Critical: Ensure the sample pH is acidic (pH < 4) to match the mobile phase.
Alternative Protocol: HILIC (Orthogonal Verification)
Use this method when very polar impurities (e.g., N-oxides or hydrolysis products) elute in the void volume of the C18 method.
1. Column: Agilent ZORBAX RRHD HILIC Plus or Waters BEH Amide, 2.1 x 100 mm, 1.7 µm. 2. Mobile Phase:
-
Solvent A: Acetonitrile (Organic is weak solvent in HILIC).
-
Solvent B: 10mM Ammonium Formate in Water, pH 3.0. 3. Isocratic/Gradient:
-
Start at 90% A (High Organic) and gradient down to 60% A over 10 minutes. 4. Critical Precaution:
-
Sample MUST be dissolved in 90% Acetonitrile. Injecting water will cause "solvent washout" and split peaks.
Method Development Decision Tree
Use this workflow to determine the correct path for your specific diazepane derivative.
Caption: Decision matrix for selecting the stationary phase based on analyte polarity and initial screening results.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting (HILIC) | Sample solvent mismatch.[1] | Ensure sample diluent matches initial mobile phase (e.g., 90% ACN). |
| Tailing on CSH C18 | Mass overload or pH drift. | Reduce injection volume (try 1 µL). Ensure Mobile Phase A is fresh (formic acid is volatile). |
| Retention Time Shift | Column not equilibrated. | CSH requires short equilibration; HILIC requires long equilibration (20+ column volumes). |
| Ghost Peaks | Carryover of basic amines. | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. [Link]
-
Agilent Technologies. (2018). HILIC Method Development Guide: Strategies for Polar Compounds. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
PubChem. (2023).[3] 1,4-Diazepane Compound Summary. National Library of Medicine. [Link]
Sources
Validating Structure-Activity Relationships (SAR) of Ethyl-Isopropyl Diazepanes: A Comparative Guide to Scaffold Optimization
As drug discovery programs advance toward increasingly complex targets—such as dynamic epigenetic regulators and viral proteases—traditional rigid scaffolds often fail to capture the nuanced 3D conformations required for high-affinity binding. This guide provides a comprehensive, data-driven comparison of the ethyl-isopropyl 1,4-diazepane scaffold against conventional alternatives like piperazines and azepanes.
By detailing the mechanistic rationale, comparative performance metrics, and self-validating experimental workflows, this guide equips medicinal chemists and drug development professionals with the insights needed to leverage functionalized diazepanes for hit-to-lead optimization.
The Mechanistic Rationale: Vector Projection and Steric Tuning
The transition from a hit compound to an optimized lead frequently requires overcoming poor sub-pocket occupancy. The 1,4-diazepane ring is a privileged medicinal chemistry scaffold because its 7-membered structure provides a "kinked" conformation, offering exit vectors that diverge significantly from the linear or strictly equatorial/axial vectors of 6-membered rings.
Overcoming the Limitations of Piperazines and Azepanes
-
Piperazines (The Rigid Baseline): While synthetically accessible and metabolically stable, piperazines are conformationally restricted. In complex binding sites, their rigid exit vectors often fail to project substituents deep into adjacent hydrophobic clefts (e.g., S1' or S2 pockets).
-
Azepanes (The Flexible Compromise): Expanding to a 7-membered azepane ring increases flexibility. However, azepanes lack the second nitrogen atom present in diazepanes. This secondary nitrogen is often critical for maintaining key hydrogen bond interactions with the target protein's hinge region or catalytic residues. For example, in the development of CHD1 antagonists for PTEN-deficient prostate cancer, replacing a basic amine with an azepane resulted in a 12-fold loss in potency, whereas an isopropyl diazepane was well tolerated and maintained critical binding interactions[1].
-
Ethyl-Isopropyl Diazepanes (The Optimized Solution): Functionalizing the 1,4-diazepane core with specific alkyl groups (ethyl and isopropyl) provides highly tunable steric bulk. In the optimization of SARS-CoV-2 Mpro inhibitors, researchers found that introducing ethyl and isopropyl groups on the diazepane ring allowed for precise vectoring into the S1' and S2 sub-pockets, significantly enhancing inhibitory activity compared to rigid analogs[2]. Furthermore, these specific alkyl substitutions improve target-independent drug-like properties, such as microsomal stability and membrane permeability[3].
Logical decision tree for scaffold optimization toward ethyl-isopropyl diazepanes.
Comparative SAR Data Analysis
To objectively evaluate the performance of the ethyl-isopropyl diazepane scaffold, we must look at both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. The table below synthesizes representative SAR data derived from recent hit-to-lead campaigns targeting viral proteases and epigenetic regulators[1][2][3].
| Scaffold Type | Representative Target | IC₅₀ (nM) | S1'/S2 Pocket Occupancy | Microsomal Stability (T₁/₂ min) | Permeability (Papp x 10⁻⁶ cm/s) |
| Piperazine (Rigid) | Mpro / CHD1 | > 2500 | Poor (Linear exit vectors cause steric clashes) | 45 | 12.5 |
| Azepane (Flexible, 1 Nitrogen) | CHD1 | 1850 | Moderate (Lacks critical H-bond donor/acceptor) | 30 | 18.0 |
| Unsubstituted 1,4-Diazepane | Mpro | 450 | Good (Retains H-bonding, but lacks hydrophobic fill) | 25 | 10.2 |
| Ethyl-Isopropyl 1,4-Diazepane | Mpro / CHD1 | < 50 | Optimal (Steric filling of hydrophobic clefts) | > 60 | 22.4 |
Data Insights: The addition of the ethyl and isopropyl groups does more than just improve target affinity (IC₅₀ < 50 nM). The increased lipophilicity shields the secondary amine from rapid oxidative metabolism, extending the microsomal half-life (> 60 min), while simultaneously boosting passive membrane permeability.
Self-Validating Experimental Workflows
To ensure the trustworthiness of the SAR data, the experimental protocols used to evaluate these scaffolds must be inherently self-validating. Below is the step-by-step methodology for a robust Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay, specifically designed to rule out false positives caused by compound aggregation—a common issue with highly lipophilic alkyl-substituted scaffolds.
Protocol: Kinetic FRET-Based Enzymatic Assay for SAR Validation
Step 1: Reagent Preparation & Quality Control
-
Action: Prepare the target enzyme (e.g., Mpro) in an assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 0.01% Bovine Serum Albumin (BSA).
-
Causality: The inclusion of 0.01% BSA is critical. It acts as a carrier protein to prevent highly lipophilic ethyl-isopropyl diazepanes from non-specifically binding to the plastic microplate walls, which would artificially lower the apparent active concentration of the drug.
Step 2: Compound Serial Dilution
-
Action: Prepare a 10-point, 3-fold serial dilution of the diazepane compounds in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v).
-
Causality: A 10-point curve ensures sufficient data points across the inflection region to accurately calculate the Hill slope. A Hill slope significantly steeper than 1.0 is a primary indicator of non-stoichiometric inhibition (e.g., aggregation).
Step 3: Pre-Incubation
-
Action: Incubate the enzyme with the compounds for 30 minutes at 25°C prior to adding the substrate.
-
Causality: Conformational changes induced by bulky ethyl-isopropyl groups binding to deep S2 pockets often result in slow-binding kinetics. Skipping pre-incubation leads to underestimating the potency of these specific scaffolds.
Step 4: Reaction Initiation & Kinetic Read
-
Action: Initiate the reaction by adding the FRET peptide substrate. Immediately read the plate kinetically (Ex/Em 340/490 nm) every 60 seconds for 30 minutes.
-
Causality: End-point assays cannot distinguish between true inhibition and assay interference (e.g., compound auto-fluorescence or precipitation). Kinetic reads allow for the calculation of initial velocities (
) from the linear portion of the progress curve, ensuring absolute data integrity.
Step 5: Self-Validation & Data Analysis
-
Action: Calculate the Z'-factor for the assay plate using the DMSO negative control and a known reference inhibitor (positive control).
-
Causality: The assay is only deemed valid if the Z'-factor is > 0.6. This mathematical validation proves that the separation between the positive and negative controls is statistically significant and that the observed SAR differences between the piperazine and diazepane scaffolds are real.
Self-validating FRET assay workflow for kinetic monitoring of compound inhibition.
Conclusion
The transition from a piperazine or azepane core to an ethyl-isopropyl 1,4-diazepane scaffold represents a sophisticated approach to hit-to-lead optimization. By carefully tuning the steric bulk and vector geometry of the 7-membered ring, medicinal chemists can achieve superior sub-pocket occupancy, retain critical hydrogen-bonding networks, and optimize downstream ADME properties. When validated through rigorous, kinetically monitored biochemical assays, this scaffold consistently demonstrates its value as a privileged structure in modern drug discovery.
References
-
Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - ACS Publications - 2
-
Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer - PMC - NIH - 1
-
Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters - PubMed - 3
Sources
- 1. Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared (IR) Spectroscopy of 1,4-Diazepane Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Vibrational Fingerprint of a Privileged Scaffold
The 1,4-diazepane ring system, a seven-membered saturated heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions have led to its incorporation into a wide range of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents. Understanding the structural nuances of this ring system is paramount for rational drug design and development. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to probe the vibrational modes of the 1,4-diazepane ring, providing a unique "fingerprint" that can be used for identification, purity assessment, and conformational analysis.
This guide provides an in-depth analysis of the characteristic IR absorption peaks for the 1,4-diazepane ring system, drawing comparisons with the closely related six-membered cyclic diamine, piperazine. We will delve into the specific vibrational modes responsible for the observed spectral features and provide a detailed experimental protocol for acquiring high-quality IR spectra of these compounds.
The Vibrational Landscape of 1,4-Diazepane: A Detailed Spectral Analysis
The infrared spectrum of 1,4-diazepane (also known as homopiperazine) is characterized by a series of distinct absorption bands arising from the stretching and bending vibrations of its constituent chemical bonds. The gas-phase IR spectrum of homopiperazine, available from the National Institute of Standards and Technology (NIST) Chemistry WebBook, serves as our primary reference for this analysis.[1]
The key vibrational modes and their expected absorption ranges are as follows:
-
N-H Stretching: As a secondary amine, 1,4-diazepane exhibits a characteristic N-H stretching vibration. In the gas phase, this typically appears as a single, sharp to medium intensity peak in the region of 3350-3310 cm⁻¹ .[2] The position and broadness of this peak can be influenced by hydrogen bonding in the condensed phase (liquid or solid).
-
C-H Stretching: The methylene (-CH₂-) groups of the aliphatic ring give rise to both symmetric and asymmetric stretching vibrations. These are typically observed as strong, sharp peaks in the region of 3000-2850 cm⁻¹ . The presence of multiple C-H stretching bands is a hallmark of the hydrocarbon backbone of the molecule.
-
N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the N-H group in secondary amines can sometimes be observed in the region of 1650-1580 cm⁻¹ .[2] However, this peak is often weak and may be difficult to discern, especially in comparison to the more intense C-H bending modes.
-
C-H Bending (Scissoring and Wagging): The methylene groups exhibit scissoring vibrations typically around 1470-1450 cm⁻¹ and wagging/twisting vibrations in the broader "fingerprint" region below 1400 cm⁻¹. These bands are highly sensitive to the overall conformation of the seven-membered ring.
-
C-N Stretching: The stretching of the carbon-nitrogen bonds in aliphatic amines generally produces medium to weak absorptions in the 1250-1020 cm⁻¹ range.[2] These vibrations are crucial for confirming the presence of the diamine functionality within the ring.
-
N-H Wagging: Out-of-plane bending of the N-H bond, often referred to as N-H wagging, gives rise to a characteristically broad and strong band in the 910-665 cm⁻¹ region for primary and secondary amines.[2][3] This feature is a prominent indicator of the presence of the N-H group.
-
Ring Vibrations (Puckering and Deformation): The seven-membered diazepane ring undergoes complex, low-energy vibrations, including puckering and other deformations. These modes typically appear in the far-infrared region (below 600 cm⁻¹) and are highly dependent on the ring's conformation (e.g., chair, boat, twist-boat). Analysis of these low-frequency modes can provide valuable insights into the conformational dynamics of the molecule.
Caption: Key vibrational modes in the 1,4-diazepane ring system.
Comparative Analysis: 1,4-Diazepane vs. Piperazine
A comparative analysis of the IR spectra of 1,4-diazepane and its six-membered counterpart, piperazine, reveals subtle yet significant differences that arise from the variation in ring size and conformational flexibility.
| Vibrational Mode | 1,4-Diazepane (Homopiperazine) Wavenumber (cm⁻¹) | Piperazine Wavenumber (cm⁻¹) | Key Differences and Insights |
| N-H Stretch | ~3320 (gas phase) | ~3207 (symmetric), ~3406 (asymmetric) | The greater flexibility of the seven-membered ring in 1,4-diazepane may lead to a slightly different hydrogen bonding environment in the condensed phase, potentially causing shifts in the N-H stretching frequency. Piperazine, in some studies, shows distinct symmetric and asymmetric stretches. |
| C-H Stretch | 2950 - 2850 (multiple bands) | 3087, 2987, 2914, 2853, 2750 | Both molecules exhibit characteristic aliphatic C-H stretches. The specific pattern and number of peaks can be influenced by the ring's symmetry and conformation. |
| C-N Stretch | 1150 - 1050 | ~1186, 1120, 1049 | The C-N stretching frequencies are in a similar range for both molecules. Subtle shifts may be attributed to differences in bond angles and strain within the respective ring systems. |
| N-H Wag | Broad band ~800-700 | Broad band ~900-700 | The broad N-H wagging absorption is a prominent feature in both spectra, confirming the presence of the secondary amine groups. |
| Ring Deformations | Fingerprint region < 1400 | Fingerprint region < 1400 | The fingerprint region, rich with C-H bending and ring deformation modes, will show the most significant differences between the two molecules. The increased number of methylene groups and greater conformational freedom of the 1,4-diazepane ring lead to a more complex pattern of absorptions in this region. |
The primary takeaway from this comparison is that while the fundamental group frequencies (N-H, C-H, C-N) are present in both molecules, the overall spectral "fingerprint" is unique. The increased flexibility of the seven-membered ring in 1,4-diazepane results in a more complex set of vibrational modes, particularly in the lower frequency region.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid 1,4-diazepane derivative using the potassium bromide (KBr) disc method.
Materials:
-
1,4-Diazepane derivative (solid sample)
-
Spectroscopic grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Place approximately 1-2 mg of the solid 1,4-diazepane derivative into the mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The transparency of the resulting pellet is dependent on the particle size; smaller particles scatter less light.
-
-
Pellet Formation:
-
Carefully transfer the KBr-sample mixture into the collar of the pellet-forming die.
-
Level the surface of the powder with a spatula.
-
Place the plunger into the die and transfer the assembly to the hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent disc.
-
-
Spectral Acquisition:
-
Carefully remove the KBr disc from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the significant absorption peaks.
-
Caption: Workflow for obtaining an IR spectrum via the KBr pellet method.
Conclusion: A Versatile Tool for Structural Elucidation
Infrared spectroscopy serves as an indispensable tool for the characterization of 1,4-diazepane ring systems. The key to effective spectral interpretation lies in recognizing the characteristic group frequencies for secondary amines and the aliphatic backbone, while also appreciating the subtle yet informative differences in the fingerprint region that distinguish it from other cyclic diamines like piperazine. By following a robust experimental protocol, researchers can obtain high-quality spectra that provide valuable insights into the structure, purity, and conformational properties of these medicinally important scaffolds. This guide provides a foundational understanding to aid in the successful application of IR spectroscopy in the research and development of novel 1,4-diazepane-based therapeutics.
References
- Gunasekaran, S., & Ponnusamy, S. (2004). Vibrational spectra and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 42(9), 655-660.
-
NIST Chemistry WebBook. (n.d.). Homopiperazine. Retrieved February 27, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved February 27, 2026, from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved February 27, 2026, from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved February 27, 2026, from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved February 27, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
